3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHTGYHERDNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446374 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-39-8 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (4-Bromobenzocyclobutene)
CAS Number: 1073-39-8
This technical guide provides a comprehensive overview of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, more commonly known as 4-Bromobenzocyclobutene. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
4-Bromobenzocyclobutene is a colorless to light yellow liquid at room temperature.[1][2] It is a versatile building block in organic synthesis, primarily due to the reactivity of its strained four-membered ring and the presence of a bromine atom on the aromatic ring.[2][3]
Table 1: Physical and Chemical Properties of 4-Bromobenzocyclobutene
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇Br | [1] |
| Molecular Weight | 183.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 118-119 °C at 20 Torr | [3] |
| Density | 1.470 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.589 | |
| Flash Point | 100 °C (212 °F) | |
| Storage Temperature | 2-8°C | |
| InChI Key | GMHHTGYHERDNLO-UHFFFAOYSA-N | |
| SMILES | Brc1ccc2CCc2c1 |
Synthesis
The most common synthetic route to 4-Bromobenzocyclobutene involves the bromination of benzocyclobutene. Several methods have been reported, with variations in reagents and reaction conditions.
Synthesis of Benzocyclobutene (Precursor)
A general procedure for the synthesis of the precursor, benzocyclobutene, involves the pyrolysis of α-chloro-o-xylene at approximately 800 °C and 0.5 mbar, yielding benzocyclobutene in about 45% yield.[2][3]
Bromination of Benzocyclobutene
A widely cited method for the synthesis of 4-Bromobenzocyclobutene is the direct bromination of benzocyclobutene.
Experimental Protocol: Bromination in Water
This protocol is adapted from a reported synthesis of 4-Bromobenzocyclobutene.[3]
-
Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an ice bath, add benzocyclobutene (2g, 20 mmol) and water (12 mL).
-
Bromination: Cool the mixture in an ice bath and stir at 450 rpm in the dark. Slowly add liquid bromine (1.2 mL, 20 mmol) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4.5 hours in the dark.
-
Workup: Extract the reaction mixture with n-hexane. Adjust the pH of the aqueous layer to 7. Collect the organic phase and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield 4-Bromobenzocyclobutene as a colorless liquid. The reported selective yield for monobromination is 76.9%.[3]
Spectroscopic Data
Table 2: Spectroscopic Data for 4-Bromobenzocyclobutene
| Technique | Data Availability | Source(s) |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Mentioned in characterization | [2] |
| Mass Spectrometry | Mentioned in characterization | [2] |
| Infrared (IR) Spectroscopy | Spectrum available for analogous compounds | [5][6] |
| UV-Visible Spectroscopy | Mentioned in characterization of derivatives | [2] |
Researchers requiring detailed spectral data are encouraged to consult the cited literature and commercial supplier databases.[4][7]
Reactivity and Synthetic Applications
The synthetic utility of 4-Bromobenzocyclobutene stems from two key reactive sites: the strained four-membered ring and the carbon-bromine bond.
Thermolysis and Cycloaddition Reactions
Upon heating to around 180-220 °C, the cyclobutene ring of benzocyclobutene and its derivatives undergoes a conrotatory ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate. This intermediate can then participate in various cycloaddition reactions, most notably [4+2] Diels-Alder reactions, with a suitable dienophile. This reactivity is a powerful tool for the construction of complex polycyclic systems.[2]
Cross-Coupling Reactions
The bromine atom on the aromatic ring of 4-Bromobenzocyclobutene serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
4.2.1. Suzuki Coupling
The Suzuki coupling reaction enables the formation of a C-C bond between 4-Bromobenzocyclobutene and an organoboron compound, typically a boronic acid.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Adapted)
The following is a general procedure adapted from a Suzuki coupling of a similar aryl bromide.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromobenzocyclobutene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
4.2.2. Heck Coupling
The Heck reaction facilitates the coupling of 4-Bromobenzocyclobutene with an alkene, such as styrene, to form a substituted alkene.
Experimental Protocol: Heck Coupling with Styrene (Adapted)
The following is a general procedure adapted from a Heck coupling of a similar aryl bromide.[9]
-
Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, combine 4-Bromobenzocyclobutene (1.0 mmol), styrene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for several hours.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki coupling.
4.2.3. Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between 4-Bromobenzocyclobutene and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Adapted)
The following is a general procedure adapted from a Sonogashira coupling of a similar aryl bromide.[10]
-
Reaction Setup: To a flask, add 4-Bromobenzocyclobutene (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base (e.g., triethylamine) and phenylacetylene (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki coupling.
Applications in Drug Development and Materials Science
Drug Development
The benzocyclobutene moiety is a valuable scaffold in medicinal chemistry. Its rigid structure can be used to orient functional groups in a specific and predictable manner, which is crucial for binding to biological targets.
-
Ivabradine: A key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication, is a benzocyclobutene derivative.[11][12] The synthesis involves the coupling of (S)-N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamine with a benzazepinone derivative.[13][14]
-
General Anesthetics: A series of novel benzocyclobutene derivatives have been synthesized and evaluated as general anesthetics. Structure-activity relationship (SAR) studies have shown that the presence of a fused four-membered ring can significantly improve the safety profile. Further optimization revealed that small hydrogen bond acceptor groups on the benzocyclobutene scaffold lead to potent anesthetic activity with a broad therapeutic window.[15]
Materials Science
4-Bromobenzocyclobutene is a precursor to various benzocyclobutene-based monomers used in the production of high-performance polymers. The thermal ring-opening of the benzocyclobutene unit allows for cross-linking, leading to polymers with excellent thermal stability, low dielectric constants, and low moisture absorption. These properties make them suitable for applications in the microelectronics industry as insulating layers and encapsulants.
References
- 1. 4-Bromobenzocyclobutene (4-BrBCB): Microelectronics Industry and Pharmaceutical Industry [dgtbcb.com]
- 2. 4-Bromobenzocyclobutene | 1073-39-8 [amp.chemicalbook.com]
- 3. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromobenzocyclobutene(1073-39-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromobenzyl bromide(589-15-1) IR Spectrum [chemicalbook.com]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. 1073-39-8|this compound|BLD Pharm [bldpharm.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. sctunisie.org [sctunisie.org]
- 10. benchchem.com [benchchem.com]
- 11. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 12. PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF - Patent 2739610 [data.epo.org]
- 13. medkoo.com [medkoo.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromobicyclo[4.2.0]octa-1,3,5-triene molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene. This compound, also widely known by its synonym 4-Bromobenzocyclobutene, is a versatile building block in organic synthesis with applications in materials science and as an intermediate for pharmaceuticals.[1][2][3]
Molecular Structure and IUPAC Name
The definitive IUPAC name for this compound is This compound .[4][5] However, PubChem lists a preferred IUPAC name of 3-bromobicyclo[4.2.0]octa-1(6),2,4-triene . The molecule consists of a bicyclic structure where a cyclobutane ring is fused to a benzene ring. The bromine atom is substituted on the benzene ring.
The structure is represented by the SMILES string BrC1=CC=C2CCC2=C1 and the InChI key GMHHTGYHERDNLO-UHFFFAOYSA-N.[4][5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br | [1][4] |
| Molecular Weight | 183.05 g/mol | [4] |
| CAS Number | 1073-39-8 | [1][4] |
| Appearance | Colorless or light yellow liquid | [2] |
| Density | 1.470 g/mL at 25 °C | |
| Boiling Point | 221.4 °C at 760 mmHg | [1] |
| Melting Point | 94-97 °C (lit.) | [1] |
| Refractive Index | n20/D 1.589 | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of its parent compound, benzocyclobutene. Below are detailed methodologies from cited literature.
Method 1: Bromination in Acetic Acid
This method involves the selective bromination of benzocyclobutene using a mixture of bromine and iodine in acetic acid.
Experimental Protocol:
-
Benzocyclobutene is dissolved in acetic acid.
-
A mixture of bromine and iodine is added to the solution at room temperature.
-
The reaction proceeds to yield 4-bromobenzocyclobutene.
Further details on purification and yield were not specified in the available literature.
Method 2: Biphasic Bromination
This procedure utilizes a biphasic system with water to facilitate the removal of hydrobromic acid generated during the reaction.[6]
Experimental Protocol:
-
Disperse benzocyclobutene (1 equivalent) in water at room temperature.[6]
-
Cool the mixture with an ice water bath to between -10 and 5 °C.[6]
-
Add bromine (1 equivalent) dropwise to the cooled mixture.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by stirring overnight.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzocyclobutene is consumed.[6]
-
Dilute the mixture with n-hexane and add sodium sulfite.[6]
-
The resulting product, 4-(2-Bromovinyl)benzocyclobutene, can then be purified by vacuum distillation.[6] A selective yield of 76.9% for monobromination has been reported under similar conditions.[7]
Synthetic Pathway Visualization
The following diagram illustrates the synthesis of this compound from benzocyclobutene via biphasic bromination.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a key intermediate in organic synthesis.[1][2] The reactivity of the bromine atom allows for a variety of chemical transformations, including substitution, elimination, and cross-coupling reactions.[1][2] These reactions are fundamental in the synthesis of more complex molecules for applications in:
-
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.[1][3]
-
Agrochemicals: Used in the production of various agrochemicals.[1][2]
-
Materials Science: Serves as a precursor for the development of novel polymers and other advanced materials.[3]
References
- 1. 4-Bromobenzocyclobutene (4-BrBCB): Microelectronics Industry and Pharmaceutical Industry [dgtbcb.com]
- 2. 4-Bromobenzocyclobutene | 1073-39-8 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
synthesis and discovery of benzocyclobutene derivatives
An In-depth Technical Guide to the Synthesis and Discovery of Benzocyclobutene Derivatives
Introduction
Benzocyclobutene (BCB), a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclobutane ring, represents a unique and highly valuable structural motif in modern chemistry.[1] The inherent strain of the four-membered ring imparts significant kinetic reactivity, while the fused aromatic system provides thermodynamic stability.[2] This duality makes BCB and its derivatives powerful building blocks in organic synthesis, medicinal chemistry, and materials science.[3][4][5]
The most defining characteristic of benzocyclobutenes is their ability to undergo thermal electrocyclic ring-opening upon heating (typically >180 °C) to form highly reactive o-xylylene (also known as o-quinodimethane) intermediates.[1][2] These transient dienes are readily trapped in situ by various dienophiles via Diels-Alder reactions, providing a robust method for constructing complex polycyclic and heterocyclic systems. This reactivity has been harnessed in the total synthesis of natural products and in the development of novel polymers.[2][6]
In the realm of drug discovery, the rigid, well-defined geometry of the BCB scaffold has made it an attractive component for designing pharmacologically active molecules. Its presence in approved drugs such as the heart failure medication Ivabradine, as well as in numerous investigational agents, underscores its importance to the field.[1][4][5] This guide provides a detailed overview of key synthetic methodologies, reaction mechanisms, and applications of benzocyclobutene derivatives for researchers and professionals in drug development.
Synthesis of Benzocyclobutene Derivatives
The construction of the strained benzocyclobutene core has been the subject of extensive research. Modern methods have evolved to provide more efficient and versatile access to these valuable compounds.
Method 1: Palladium-Catalyzed Intramolecular C-H Activation
A highly effective modern strategy for synthesizing benzocyclobutenes involves the palladium-catalyzed intramolecular C-H activation of methyl groups.[6][7] This approach is particularly useful for substrates bearing a quaternary benzylic carbon, allowing for the creation of sterically hindered BCB derivatives that are difficult to access via other routes.[6] More recently, this C-H activation concept has been expanded to utilize abundant and structurally diverse carboxylic acids as starting materials.[4][5]
Experimental Protocol: Synthesis of 1,1-Dimethylbenzocyclobutene via C-H Activation [6]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (palladium(II) acetate), P(tBu)₃ (tri-tert-butylphosphine), and K₂CO₃ (potassium carbonate).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (N,N-dimethylformamide) followed by the substrate (e.g., 2-bromo-tert-butylbenzene).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 1.5 to 3 hours, with vigorous stirring.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄. After filtration and concentration under reduced pressure, purify the crude product by flash column chromatography on silica gel to yield the desired benzocyclobutene derivative.
Table 1: Representative Yields for Pd-Catalyzed BCB Synthesis
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-tert-butylbenzene | 1,1-Dimethylbenzocyclobutene | 71% | [6] |
| 1-(2-Bromophenyl)cyclohexanecarbonitrile | 1-(Cyanomethyl)spiro[benzocyclobutene-1,1'-cyclohexane] | 92% | [6] |
| Methyl 2-(2-bromophenyl)-2-methylpropanoate | Methyl 1-methylbenzocyclobutene-1-carboxylate | 89% | [6] |
| 2-Bromo-4,5-dimethoxy-tert-butylbenzene | 4,5-Dimethoxy-1,1-dimethylbenzocyclobutene | 77% |[6] |
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 5. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzocyclobutene synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of the Cyclobutene Ring in 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the cyclobutene ring in 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, a versatile building block in organic synthesis. The document elucidates the primary reaction pathways, including the characteristic thermal ring-opening to a reactive o-xylylene intermediate and subsequent cycloaddition reactions, as well as transition metal-catalyzed cross-coupling reactions at the aryl bromide position. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding of the molecule's synthetic utility.
Introduction
This compound, commonly known as 4-bromobenzocyclobutene, is a strained bicyclic aromatic hydrocarbon. Its unique structural feature, a four-membered ring fused to a benzene ring, imparts significant ring strain, which is the driving force behind its characteristic reactivity. This guide focuses on the chemical behavior of the cyclobutene moiety, a key aspect that has been harnessed in the synthesis of complex polycyclic systems, natural products, and advanced materials. While the bromine substituent offers a handle for various cross-coupling reactions, the reactivity of the cyclobutene ring itself is dominated by a thermally induced electrocyclic ring-opening.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its parent compound, bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene).
Experimental Protocol: Bromination of Benzocyclobutene
A common method involves the direct bromination of benzocyclobutene.
-
Materials:
-
Benzocyclobutene
-
Bromine
-
Water
-
n-Hexane
-
Sodium sulfite
-
-
Procedure:
-
Benzocyclobutene (1 equivalent) is dispersed in water at room temperature.
-
The mixture is cooled in an ice-water bath (-10 to 5 °C).
-
Bromine (1 equivalent) is added dropwise to the cooled mixture.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the benzocyclobutene is consumed.
-
The mixture is then diluted with n-hexane, and sodium sulfite is added to quench any remaining bromine.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]
-
Reactivity of the Cyclobutene Ring
The reactivity of the cyclobutene ring in this compound is overwhelmingly dominated by its propensity to undergo thermal ring-opening. Direct reactions of the cyclobutene double bond without ring-opening are not commonly observed, as the energy barrier for the electrocyclic ring-opening is relatively low.
Thermal Ring-Opening to o-Xylylene
Upon heating to temperatures typically above 180 °C, the cyclobutene ring undergoes a conrotatory electrocyclic ring-opening to form the highly reactive intermediate, 4-bromo-o-xylylene (also known as 4-bromo-o-quinodimethane).[2] This intermediate is a conjugated diene and readily participates in subsequent reactions, most notably Diels-Alder cycloadditions.
Caption: Thermal ring-opening of this compound.
Diels-Alder Reactions of the in situ Generated o-Xylylene
The in situ generated 4-bromo-o-xylylene is a potent diene that can be trapped by a variety of dienophiles in [4+2] cycloaddition reactions. This strategy provides a powerful method for the construction of complex, fused-ring systems.
A general procedure for the Diels-Alder reaction of the in situ generated o-xylylene is as follows:
-
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
High-boiling solvent (e.g., toluene, xylene, o-dichlorobenzene)
-
-
Procedure:
-
This compound and the dienophile are dissolved in a suitable high-boiling solvent.
-
The reaction mixture is heated to a temperature sufficient to induce ring-opening (typically 180-220 °C).
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Table 1: Examples of Diels-Alder Reactions with in situ Generated 4-Bromo-o-xylylene
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| N-Phenylmaleimide | N-Phenyl-7-bromo-1,4,4a,9a-tetrahydro-1,4-epoxy-anthracene-9,10-dione | Toluene, 220 °C, 20 h | 80 | |
| C60 (Fullerene) | Fullerene adduct | o-Dichlorobenzene, reflux | - |
Direct Reactions of the Cyclobutene Double Bond
Extensive literature searches indicate that reactions directly involving the double bond of the cyclobutene ring in this compound, without prior ring-opening, are not prevalent. The high propensity for the thermally induced electrocyclic ring-opening to the aromatic-stabilized o-xylylene intermediate appears to be the dominant and lower-energy reaction pathway. While catalytic hydrogenation of the arene ring in benzocyclobutene derivatives has been reported, this typically occurs under conditions where the cyclobutene ring remains intact or is subsequently reduced.[3][4] Electrophilic additions across the cyclobutene double bond are not commonly reported, likely due to the competing ring-opening pathway under acidic or thermal conditions.
Reactivity at the Carbon-Bromine Bond: Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the benzene ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents onto the benzocyclobutene core, further expanding its synthetic utility.
Caption: Cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the benzocyclobutene core and various aryl or vinyl boronic acids or esters.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, with water)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Table 2: Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | 1-Propanol | Reflux | 0.5 | 86.3 | |
| Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH-H₂O | 80 | - | 79 | [5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the benzocyclobutene and a terminal alkyne, providing access to alkynyl-substituted benzocyclobutene derivatives.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound, the terminal alkyne, the palladium catalyst, and CuI in the chosen solvent.
-
Add the amine base and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Table 3: Quantitative Data for Sonogashira Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85 | |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 6 | 92 |
Spectroscopic Data
Table 4: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.40 (d, J = 7.8 Hz, 1H), 7.26 (s, 1H), 6.99 (d, J = 7.8 Hz, 1H), 3.31–3.10 (m, 4H) | [6] |
| ¹³C NMR (CDCl₃) | Signals for the -CH₂-CH₂- of the cyclobutene ring are typically found around 29-30 ppm. | [6] |
| IR | The band at 1464 cm⁻¹ is attributed to the in-plane deformation vibration of the C–H of the methylene in the strained four-membered ring. | [7] |
Conclusion
The reactivity of the cyclobutene ring in this compound is a fascinating and synthetically powerful aspect of its chemistry. The dominant reaction pathway is the thermal electrocyclic ring-opening to form a highly reactive o-xylylene intermediate, which serves as a versatile diene in Diels-Alder cycloadditions for the construction of complex polycyclic frameworks. While direct reactions of the cyclobutene double bond are not commonly observed, the presence of the bromine substituent provides a valuable handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for extensive functionalization of the benzocyclobutene core. This dual reactivity makes this compound a valuable and versatile building block for researchers, scientists, and drug development professionals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. Pd/C-Catalyzed Stereoselective Arene Hydrogenation of Benzocyclobutenes Enabled by π-Bond Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Ring-Opening of 4-Bromobenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal ring-opening of 4-bromobenzocyclobutene, a critical reaction in organic synthesis for the generation of the highly reactive 5-bromo-ortho-quinodimethane intermediate. This intermediate serves as a versatile building block for the construction of complex polycyclic and heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document details the underlying theory, experimental protocols, and key quantitative data associated with this process.
Introduction
Benzocyclobutene (BCB) and its derivatives are strained four-membered ring systems that undergo a characteristic thermal electrocyclic ring-opening reaction to form highly reactive ortho-quinodimethane (o-QDM) intermediates. This transformation is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Specifically, the thermal ring-opening of a cyclobutene is a 4π-electron process that proceeds via a conrotatory mechanism.
4-Bromobenzocyclobutene, in particular, is a valuable precursor as the resulting 5-bromo-o-quinodimethane can be engaged in a variety of subsequent reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), to introduce functionalities and build molecular complexity. The bromine substituent also offers a handle for further synthetic transformations.
The Thermal Ring-Opening Reaction
The core of this process is the thermally induced cleavage of the C1-C2 bond of the cyclobutene ring in 4-bromobenzocyclobutene. This electrocyclic reaction is a concerted process that leads to the formation of the transient 5-bromo-o-quinodimethane.
Caption: Thermal ring-opening of 4-Bromobenzocyclobutene.
The stability of the aromatic ring in the benzocyclobutene starting material makes the closed form thermodynamically more stable than the o-quinodimethane intermediate. Consequently, high temperatures are typically required to overcome the activation energy barrier for the ring-opening.
Quantitative Kinetic Data
While specific kinetic data for the thermal ring-opening of 4-bromobenzocyclobutene is not extensively reported in a single source, the following table summarizes typical conditions and related data for benzocyclobutene derivatives. The presence of substituents on the aromatic ring can influence the ring-opening temperature.
| Compound | Ring-Opening Temperature (°C) | Solvent | Notes |
| Benzocyclobutene | ~180-220 | Various | General range for unsubstituted BCB. |
| 4-Bromobenzocyclobutene | ~220 | Toluene | Temperature for in-situ trapping via Diels-Alder. |
| Substituted BCBs | 100-250 | Various | Temperature can be lowered by substituents on the four-membered ring. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and a representative protocol for its thermal ring-opening and in-situ trapping.
Synthesis of 4-Bromobenzocyclobutene
The synthesis of 4-bromobenzocyclobutene can be achieved from benzocyclobutene via electrophilic aromatic substitution.[1]
Materials:
-
Benzocyclobutene
-
Bromine
-
Water
-
n-Hexane
-
Sodium sulfite
-
50 mL three-necked flask
-
Constant pressure dropping funnel
-
Ice bath
-
Stirring apparatus
Procedure:
-
To a 50 mL three-necked flask, add 2g (approximately 20 mmol) of benzocyclobutene and 12 mL of water.
-
Place the flask in an ice bath and stir the mixture at approximately 450 rpm in the dark.
-
Slowly add 1.2 mL (approximately 20 mmol) of liquid bromine using a constant pressure dropping funnel.
-
After the addition of bromine is complete, remove the ice bath and allow the reaction to stir at room temperature for 4.5 hours in the dark.
-
Upon completion, extract the reaction mixture with n-hexane.
-
Neutralize the organic phase by adjusting the pH to 7.
-
Collect the organic phase and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 4-bromobenzocyclobutene as a colorless liquid. A typical selective yield for the monobrominated product is around 76.9%.
Thermal Ring-Opening and In-Situ Trapping with a Dienophile
A common and synthetically useful application of the thermal ring-opening of 4-bromobenzocyclobutene is the in-situ trapping of the generated 5-bromo-o-quinodimethane with a dienophile in a Diels-Alder reaction.
Materials:
-
4-Bromobenzocyclobutene
-
1,4-dihydro-1,4-epoxynaphthalene (or other suitable dienophile)
-
Toluene
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or high-pressure reactor)
Procedure:
-
Dissolve 4-bromobenzocyclobutene in toluene in a suitable reaction vessel.
-
Add a slight molar excess of the dienophile, for example, 1,4-dihydro-1,4-epoxynaphthalene.
-
Seal the reaction vessel and heat the mixture to 220 °C for 20 hours.
-
After cooling, the solvent can be removed under reduced pressure.
-
The resulting Diels-Alder adduct can be purified by standard techniques such as recrystallization or column chromatography. An 80% yield of the Diels-Alder adduct as a mixture of endo/exo isomers has been reported for this specific reaction.
Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the study and application of the thermal ring-opening of 4-bromobenzocyclobutene.
Caption: Experimental workflow for synthesis and reaction.
Caption: Logical flow of the reaction process.
Conclusion
The thermal ring-opening of 4-bromobenzocyclobutene is a powerful method for generating a reactive diene intermediate that can be utilized in the synthesis of complex molecular architectures. While specific kinetic parameters for this substituted benzocyclobutene are not widely published, the general principles and experimental conditions are well-established. The provided protocols offer a solid foundation for researchers to employ this versatile reaction in their synthetic endeavors. Further studies to quantify the precise kinetic parameters of the ring-opening of 4-bromobenzocyclobutene would be a valuable contribution to the field of physical organic chemistry.
References
The Rising Star of Medicinal Chemistry: A Technical Guide to Substituted Benzocyclobutenes
For Researchers, Scientists, and Drug Development Professionals
The benzocyclobutene (BCB) scaffold, a unique fusion of a benzene ring and a strained cyclobutane ring, has emerged from the periphery of chemical curiosities to become a significant player in modern medicinal chemistry. Its inherent ring strain and propensity for controlled reactivity make it a versatile building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the burgeoning applications of substituted benzocyclobutenes in drug discovery, offering a comprehensive resource for researchers navigating this exciting field.
Core Principles and Synthetic Strategies
The utility of benzocyclobutenes in medicinal chemistry is intrinsically linked to their unique chemical properties. The strained four-membered ring can undergo thermal or photochemical ring-opening to form a highly reactive ortho-xylylene intermediate. This intermediate readily participates in a variety of cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems often found in natural products and pharmacologically active compounds.
Recent advancements in synthetic organic chemistry have greatly expanded the accessibility of diverse substituted benzocyclobutenes. Palladium-catalyzed C-H activation has emerged as a particularly powerful strategy, enabling the direct functionalization of simple starting materials to construct the BCB core with high efficiency and regioselectivity.
Experimental Protocol: Palladium-Catalyzed Synthesis of Benzocyclobutenes via C-H Activation
This protocol is a representative example of a modern approach to benzocyclobutene synthesis.
Reaction Scheme:
Materials:
-
Substituted aryl halide (e.g., 2-bromo-tert-butylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired substituted benzocyclobutene.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Applications in Medicinal Chemistry: Case Studies
The rigid and conformationally constrained nature of the benzocyclobutene scaffold makes it an attractive bioisostere for various functional groups in drug design. By locking a molecule into a specific conformation, it is possible to enhance binding affinity and selectivity for a biological target.
Cardiovascular Disease: The Story of Ivabradine
Ivabradine is a heart rate-lowering agent used for the treatment of stable angina and heart failure.[1][2][3] Its unique mechanism of action involves the selective inhibition of the "funny" current (If) in the sinoatrial node of the heart.[1][2][3][4][5] The benzocyclobutene moiety in Ivabradine is crucial for its pharmacological activity, contributing to the overall shape and electronic properties of the molecule that allow it to bind effectively to the HCN4 ion channel responsible for the If current.
Signaling Pathway of Ivabradine:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. wirelesslifesciences.org [wirelesslifesciences.org]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromobenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromobenzocyclobutene, systematically known as 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, is a versatile reagent in organic synthesis, finding application in the pharmaceutical and microelectronics industries.[1][2] Its strained four-membered ring fused to an aromatic system imparts unique reactivity, making it a valuable building block for complex molecules. However, this reactivity also necessitates a thorough understanding of its hazard profile and adherence to strict handling protocols to ensure laboratory safety. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 4-Bromobenzocyclobutene.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. 4-Bromobenzocyclobutene is a colorless to light yellow liquid.[1][3] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1073-39-8 | [1][4][5][6][7][8] |
| Molecular Formula | C₈H₇Br | [1][5][6][7][8] |
| Molecular Weight | 183.05 g/mol | [6][7][9] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.470 g/mL at 25 °C | |
| Boiling Point | 118-119 °C at 20 Torr | [3] |
| Flash Point | 100 °C (212 °F) | [10] |
| Refractive Index | n20/D 1.589 | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Bromobenzocyclobutene is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Aquatic Toxicity | 2 | H401: Toxic to aquatic life | - | - |
| Chronic Aquatic Toxicity | 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 | - |
The primary hazards associated with this compound are its oral toxicity and its adverse effects on aquatic environments.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling 4-Bromobenzocyclobutene.
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended. | [4][9] |
| Skin Protection | Impervious and flame-resistant clothing. Handle with gloves that have been inspected prior to use. Use proper glove removal technique. | [4][9] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if exposure limits are exceeded or irritation is experienced. | [4][9] |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] The recommended storage temperature is between 2-8°C. It is also advised to handle the compound under nitrogen to protect from moisture.[9]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of 4-Bromobenzocyclobutene from receipt to disposal.
Caption: Workflow for the safe handling of 4-Bromobenzocyclobutene.
Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and containment measures should be implemented immediately.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. | [4][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][9] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [4][9] |
Accidental Release Measures
In case of a spill, avoid dust formation.[4] Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[9] Soak up with an inert absorbent material and dispose of as hazardous waste.[9]
Fire-Fighting Measures
For fires involving 4-Bromobenzocyclobutene, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4][12] Firefighters should wear self-contained breathing apparatus.[4][9]
Stability and Reactivity
4-Bromobenzocyclobutene is stable under recommended storage conditions.[9] It is incompatible with strong oxidizing agents.[9] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[9]
Conclusion
4-Bromobenzocyclobutene is a valuable synthetic intermediate, but its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.
References
- 1. 4-Bromobenzocyclobutene (4-BrBCB): Microelectronics Industry and Pharmaceutical Industry [dgtbcb.com]
- 2. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 3. 4-Bromobenzocyclobutene | 1073-39-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. usbio.net [usbio.net]
- 6. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. canbipharm.com [canbipharm.com]
- 10. 4-Bromobenzocyclobutene 96 1073-39-8 [sigmaaldrich.com]
- 11. 4-bromobenzocyclobutene - BeiLi Technologies [beilichem.com]
- 12. 1-Bromobenzocyclobutene - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 4-Bromobenzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromobenzocyclobutene in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on its physical properties that influence solubility and provides a generalized experimental protocol for determining these values.
Physicochemical Properties of 4-Bromobenzocyclobutene
Understanding the physical and chemical properties of 4-Bromobenzocyclobutene is essential for predicting its behavior in various solvents. Key properties are summarized in the table below. The compound is described as a colorless to light yellow liquid.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇Br | [1][2] |
| Molecular Weight | 183.05 g/mol | [2] |
| Density | 1.470 g/mL at 25 °C | [3] |
| Melting Point | 94-97 °C | [1] |
| Boiling Point | 221.4 °C at 760 mmHg; 118-119 °C at 20 Torr | [1][3] |
| Flash Point | 100 °C | [3] |
| Refractive Index | n20/D 1.589 | [3] |
| LogP | 2.54770 | [1] |
Experimental Protocol for Determining Solubility
A generalized and robust protocol for determining the solubility of a compound like 4-Bromobenzocyclobutene in various organic solvents is detailed below. This method is based on standard laboratory practices for solubility assessment.[5][6][7]
Objective: To quantitatively determine the solubility of 4-Bromobenzocyclobutene in a selection of common organic solvents at a specified temperature.
Materials:
-
4-Bromobenzocyclobutene
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Vortex mixer
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Bromobenzocyclobutene to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vials.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.
-
Immediately filter the withdrawn sample using a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the concentration of 4-Bromobenzocyclobutene in the filtered saturated solution using a pre-validated analytical method (e.g., HPLC, GC).
-
Alternatively, for a gravimetric determination, the solvent from the filtered sample can be evaporated under reduced pressure, and the mass of the remaining solute can be measured.
-
-
Data Analysis:
-
Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the quantified concentration and the volume of the sample.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
- 1. 4-Bromobenzocyclobutene (4-BrBCB): Microelectronics Industry and Pharmaceutical Industry [dgtbcb.com]
- 2. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 3. 4-溴苯并环丁烯 | 1073-39-8 [m.chemicalbook.com]
- 4. CAS 1073-39-8: 4-Bromobenzocyclobutene | CymitQuimica [cymitquimica.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The protocols and data presented are compiled from established chemical literature.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Bromobenzocyclobutene, 4-Bromo-1,2-dihydrobenzocyclobutene |
| CAS Number | 1073-39-8[2] |
| Molecular Formula | C₈H₇Br[2] |
| Molecular Weight | 183.05 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 118-119 °C at 20 Torr[1] |
| Density | 1.470 g/mL at 25 °C[1] |
| Storage | 2-8°C[3] |
Synthesis Pathway Overview
The most common and direct synthesis of this compound involves the electrophilic bromination of benzocyclobutene.[4] This method offers good selectivity and yield. An alternative multi-step approach begins with the pyrolysis of α-chloro-o-xylene to form the benzocyclobutene precursor.[1][4]
Experimental Protocol: Bromination of Benzocyclobutene
This protocol details the selective monobromination of benzocyclobutene in an aqueous medium.[4]
Materials:
-
Benzocyclobutene (C₈H₈)
-
Liquid Bromine (Br₂)
-
Water (H₂O)
-
n-Hexane
-
Ice
Equipment:
-
50 mL three-necked flask
-
Magnetic stirrer and stir bar
-
Constant pressure dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 50 mL three-necked flask, add 2.0 g (approximately 19.2 mmol) of benzocyclobutene followed by 12 mL of water.
-
Cooling: Place the flask in an ice bath and begin stirring at approximately 450 rpm in the dark.
-
Addition of Bromine: Using a constant pressure dropping funnel, slowly add 1.2 mL (approximately 23.4 mmol) of liquid bromine to the stirring mixture. The addition should be dropwise to control the reaction rate.
-
Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction to stir at room temperature for 4.5 hours in the dark.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with n-hexane.
-
Adjust the pH of the aqueous layer to 7.
-
Collect the organic phase.
-
-
Purification:
-
Remove the n-hexane from the organic phase using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield the pure this compound.[4]
-
Quantitative Data Summary
| Reactant | Molar Amount | Volume/Mass | Conditions | Yield of this compound | Yield of Polybrominated Byproducts | Reference |
| Benzocyclobutene | 20 mmol | 2 g | Bromine in water, 20°C, 4.5 h, in the dark with ice bath cooling | 76.9% | 21.5% | [4] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzocyclobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzocyclobutene (BCB) derivatives, a class of strained hydrocarbons with significant utility in the synthesis of complex polycyclic compounds, natural products, and as monomers for cross-linkable polymers. The methodologies outlined herein focus on modern palladium-catalyzed approaches, offering efficient and selective routes to a variety of substituted benzocyclobutenes.
Introduction
Benzocyclobutenes are valuable intermediates in organic synthesis, primarily due to their ability to undergo thermal electrocyclic ring-opening to form highly reactive o-quinodimethanes. These intermediates can then participate in various pericyclic reactions, such as Diels-Alder cycloadditions, to construct complex molecular architectures. The development of palladium-catalyzed methods has revolutionized the synthesis of BCBs, providing access to derivatives that were previously difficult to obtain. These methods include C(sp³)–H activation of methyl and methylene groups, annulation reactions, and modular sequential catalysis.
I. Synthesis via C(sp³)–H Activation of Methyl Groups
A robust and widely used method for the synthesis of benzocyclobutenes involves the intramolecular palladium-catalyzed C(sp³)–H activation of a methyl group on a benzylic carbon. This approach is particularly effective for substrates bearing a quaternary benzylic carbon.
A. General Reaction Scheme
The general transformation involves the cyclization of a 2-halo-aryl substrate containing a suitable alkyl group. The palladium catalyst facilitates the activation of a C–H bond on a methyl group, leading to the formation of the four-membered ring.
Caption: General workflow for BCB synthesis via methyl C-H activation.
B. Data Presentation: Representative Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various benzocyclobutene derivatives using the palladium-catalyzed C–H activation of methyl groups. The optimal conditions typically employ a combination of Pd(OAc)₂ and PᵗBu₃ as the catalyst system, with K₂CO₃ as the base in DMF solvent.[1][2]
| Entry | Starting Material (Ar-X) | Product | Yield (%) | Reference |
| 1 | 2-bromo-tert-butylbenzene | 1,1-dimethylbenzocyclobutene | 92 | [1][2] |
| 2 | 1-bromo-2-(1,1-dimethylpropyl)benzene | 1-ethyl-1-methylbenzocyclobutene | 85 | [1] |
| 3 | 1-bromo-4-methoxy-2-(tert-butyl)benzene | 4-methoxy-1,1-dimethylbenzocyclobutene | 88 | [1] |
| 4 | 1-bromo-4-fluoro-2-(tert-butyl)benzene | 4-fluoro-1,1-dimethylbenzocyclobutene | 75 | [1] |
| 5 | 1-bromo-3-methoxy-2-(tert-butyl)benzene | 3-methoxy-1,1-dimethylbenzocyclobutene | 65 | [1] |
| 6 | Diethyl 2-(2-bromophenyl)-2-methylmalonate | Diethyl 1-methylbenzocyclobutene-1-carboxylate | 44 (after decarboxylation) | [1][2] |
C. Experimental Protocol: Synthesis of 1,1-dimethylbenzocyclobutene[1][2][3]
Materials:
-
2-bromo-tert-butylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (PᵗBu₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol %) and PᵗBu₃ (10 mol %).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF under an inert atmosphere.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flame-dried Schlenk tube, add 2-bromo-tert-butylbenzene (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Evacuate and backfill this tube with an inert atmosphere.
-
Add the pre-formed catalyst solution to the substrate mixture via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1-dimethylbenzocyclobutene.
II. Synthesis via Methylene-Selective C(sp³)–H Arylation
A more recent advancement allows for the synthesis of monosubstituted and vicinally disubstituted benzocyclobutenes through a Pd(II)-catalyzed methylene-selective C(sp³)–H arylation of ketones.[3][4] This method utilizes a transient directing group, such as glycine, and a 2-pyridone ligand to control regioselectivity.
A. General Reaction Scheme and Proposed Catalytic Cycle
This process is distinct from the Pd(0)/Pd(II) catalysis in methyl C-H activation and is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle.
B. Data Presentation: Representative Substrate Scope and Yields[4]
This method provides access to benzocyclobutenes with substitution patterns complementary to those obtained via methyl C-H activation.
| Entry | Starting Material (Iodoaryl Ketone) | Product | Yield (%) |
| 1 | 1-(2-iodophenyl)-3-methylbutan-2-one | 1-isopropylbenzocyclobuten-1-ol derivative | 83 |
| 2 | 1-(2,4-diiodophenyl)-3-methylbutan-2-one | 4-iodo-1-isopropylbenzocyclobuten-1-ol derivative | 70 |
| 3 | 1-(2-iodophenyl)-3,3-dimethylbutan-2-one | 1-(tert-butyl)benzocyclobuten-1-ol derivative | 81 |
| 4 | 1-(2-iodo-4-methoxyphenyl)propan-2-one | 4-methoxy-1-methylbenzocyclobuten-1-ol derivative | 58 |
| 5 | 1-(2-iodophenyl)pentan-3-one | 1-ethyl-1-hydroxybenzocyclobutene | 65 (trans) |
C. Experimental Protocol: General Procedure for Methylene-Selective C(sp³)–H Arylation[4]
Materials:
-
Iodoaryl ketone substrate
-
Pd(OAc)₂
-
Glycine
-
3,5-Dichloropyridone (ligand)
-
Ag₂CO₃
-
K₂CO₃
-
1,4-Dioxane, anhydrous
Procedure:
-
To a screw-capped vial, add the iodoaryl ketone (1.0 equiv), Pd(OAc)₂ (10 mol %), glycine (30 mol %), 3,5-dichloropyridone (30 mol %), Ag₂CO₃ (1.0 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 120-150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the benzocyclobutene product.
III. Modular Synthesis via Sequential Cu- and Pd-Catalysis
A modular and stereoselective approach has been developed for the synthesis of densely functionalized benzocyclobutene derivatives.[5] This method involves a sequential copper-catalyzed borylative coupling followed by a palladium-catalyzed intramolecular Suzuki-Miyaura cyclization.
A. Experimental Workflow
Caption: Workflow for modular BCB synthesis.
B. Data Presentation: Selected Examples and Yields[6]
| Entry | Imine Substrate | Allene Substrate | Final Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(p-methoxyphenyl)benzylideneimine | 1-(2-bromophenyl)allene | Substituted benzocyclobutene | 75 | >20:1 |
| 2 | N-benzylidene-4-methylaniline | 1-(2-bromophenyl)allene | Substituted benzocyclobutene | 68 | >20:1 |
| 3 | N-(4-chlorobenzylidene)aniline | 1-(2-bromophenyl)allene | Substituted benzocyclobutene | 71 | >20:1 |
C. Experimental Protocol: Two-Step Synthesis[6]
Step 1: Copper-Catalyzed Borylative Coupling
Materials:
-
Imine (1.0 equiv)
-
2-Bromoaryl-allene (1.2 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Copper(I) catalyst (e.g., CuCl)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., NaOᵗBu)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an inert atmosphere glovebox, combine the copper catalyst, ligand, and base in a vial.
-
Add the imine, allene, and B₂pin₂.
-
Add the anhydrous solvent and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product to obtain the allylic boronate intermediate.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cyclization
Materials:
-
Allylic boronate intermediate from Step 1 (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene/water mixture)
Procedure:
-
To a Schlenk tube, add the allylic boronate, palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture (e.g., to 50-100 °C) until the starting material is consumed.
-
Cool the reaction, perform an aqueous workup, and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the final benzocyclobutene derivative.
Conclusion
The palladium-catalyzed synthesis of benzocyclobutene derivatives has evolved into a powerful and versatile tool for organic chemists. The methods presented here, from C-H activation to modular sequential catalysis, provide access to a wide range of substituted BCBs with high efficiency and selectivity. These protocols and data serve as a valuable resource for researchers in academic and industrial settings, enabling the exploration of new chemical space and the development of novel molecules with potential applications in materials science and drug discovery.
References
Application Notes and Protocols for the Use of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobicyclo[4.2.0]octa-1,3,5-triene, also commonly known as 4-bromobenzocyclobutene, is a versatile reagent in organic synthesis. Its strained four-membered ring readily undergoes thermal ring-opening to generate the highly reactive intermediate, 4-bromo-o-xylylene. This intermediate serves as a transient diene that can be trapped in situ by a variety of dienophiles in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful strategy allows for the construction of complex polycyclic and heterocyclic frameworks, which are valuable scaffolds in medicinal chemistry and materials science.
The presence of the bromine atom on the aromatic ring provides a useful handle for further functionalization of the Diels-Alder adducts through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. These application notes provide an overview of the utility of this compound in Diels-Alder reactions, detailed experimental protocols for a key transformation, and insights into the biological relevance of the resulting molecular architectures.
Data Presentation
The following table summarizes quantitative data for a representative Diels-Alder reaction involving this compound.
| Diene Precursor | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | 1,4-Dihydro-1,4-epoxynaphthalene | Toluene, 220°C, 20 h | 9-Bromo-6,11-dihydro-5,12-epoxytetracene (endo/exo mixture) | 80 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the selective bromination of benzocyclobutene.
Materials:
-
Benzocyclobutene
-
Acetic acid
-
Water
-
Bromine
-
Iodine
-
Sodium carbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of benzocyclobutene (650 mg, 6.25 mmol) and a catalytic amount of iodine (14 mg, 0.056 mmol) in a mixture of acetic acid (8 mL) and water (0.4 mL) at 0°C (ice bath), add bromine (1.10 g, 6.88 mmol) dropwise over 20 minutes with stirring.[1]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature overnight.[1]
-
Pour the reaction mixture into water and extract with petroleum ether (50 mL).[1]
-
Wash the organic layer with aqueous sodium carbonate solution and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the residue by column chromatography on silica gel, eluting with petroleum ether, to afford this compound as a light yellow oil (yield: 490 mg, 51.1%).[1]
Protocol 2: Diels-Alder Reaction with 1,4-Dihydro-1,4-epoxynaphthalene
This protocol details the cycloaddition reaction between the in situ generated 4-bromo-o-xylylene and 1,4-dihydro-1,4-epoxynaphthalene.
Materials:
-
This compound
-
1,4-Dihydro-1,4-epoxynaphthalene
-
Toluene
-
High-temperature reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Heating apparatus with temperature control (e.g., oil bath or heating mantle)
-
Purification setup (e.g., recrystallization apparatus or column chromatography)
Procedure:
-
Dissolve this compound and a slight molar excess of 1,4-dihydro-1,4-epoxynaphthalene in toluene in a suitable high-temperature reaction vessel.[1]
-
Seal the vessel and heat the reaction mixture to 220°C for 20 hours.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The crude product is obtained as a mixture of endo and exo isomers.[1]
-
Purify the product by recrystallization or column chromatography to yield the pure Diels-Alder adduct, 9-bromo-6,11-dihydro-5,12-epoxytetracene (80% yield).[1]
Mandatory Visualizations
Diels-Alder Reaction Workflow
Caption: Experimental workflow for the synthesis and Diels-Alder reaction.
Mechanism of the Diels-Alder Reaction
Caption: Reaction mechanism of the thermally induced Diels-Alder reaction.
Applications in Drug Development & Signaling Pathways
The benzocyclobutene moiety and its derivatives are found in a number of pharmacologically active compounds. The Diels-Alder adducts of this compound serve as rigid scaffolds that can be further elaborated to target specific biological pathways. Two such exemplary pathways are detailed below.
Inhibition of Sodium-Glucose Cotransporters (SGLT1/SGLT2)
Benzocyclobutane-C-glycosides have been identified as potent dual inhibitors of SGLT1 and SGLT2. These transporters are crucial for glucose reabsorption in the intestines and kidneys, respectively. Their inhibition is a therapeutic strategy for managing type 2 diabetes and metabolic syndrome. The benzocyclobutene core of these inhibitors plays a key role in their binding to the transporters.
References
Application Note and Protocol for Thermal Cross-Linking of Benzocyclobutene (BCB)-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzocyclobutene (BCB)-based polymers are a class of thermosetting resins widely utilized in microelectronics, optoelectronics, and biomedical applications due to their excellent properties. These properties include a low dielectric constant, low moisture absorption, high thermal stability, and excellent planarization capabilities.[1][2] The thermal cross-linking of BCB resins is a critical step that determines the final properties of the material. This process, also known as curing, involves a thermally induced ring-opening of the benzocyclobutene ring to form a highly reactive o-quinodimethane intermediate. This intermediate then undergoes a Diels-Alder [4+2] cycloaddition reaction with a dienophile, or a [4+4] dimerization, leading to the formation of a highly cross-linked, stable polymer network.[3][4][5] This polymerization is a purely thermal process that does not require a catalyst and does not generate any volatile by-products.[1][6]
This application note provides a detailed experimental setup and protocol for the thermal cross-linking of BCB-based polymers.
Experimental Workflow
The overall experimental workflow for the thermal cross-linking of BCB-based polymers is depicted below.
Caption: Experimental workflow for thermal cross-linking of BCB polymers.
Experimental Protocols
1. Substrate Preparation
Proper substrate preparation is crucial for ensuring good adhesion of the BCB film.
-
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Appropriate cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Adhesion promoter (e.g., AP3000)[7]
-
-
Protocol:
-
Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate thoroughly with a stream of dry nitrogen or by baking in an oven.
-
Apply the adhesion promoter to the clean, dry substrate surface.[8]
-
Spin coat the adhesion promoter at a low speed (e.g., 500 rpm for 5 seconds) to spread it evenly, followed by a high-speed spin (e.g., 3000 rpm for 30 seconds) to dry.[8][9] The substrate is now ready for immediate BCB coating.[7]
-
2. BCB Resin Application (Spin Coating)
Spin coating is a standard technique for depositing uniform thin films of BCB resin.
-
Materials:
-
Prepared substrate
-
BCB resin solution (e.g., CYCLOTENE™ series)
-
-
Equipment:
-
Spin coater
-
Hot plate
-
-
Protocol:
-
Dispense the BCB resin onto the center of the prepared substrate.[8]
-
Spin the substrate at a specific speed and for a set duration to achieve the desired film thickness. The final thickness is dependent on the resin viscosity and spin speed.[9][10]
-
After spin coating, perform a soft bake on a hot plate to remove the residual solvent. A typical soft bake is performed at a temperature between 90°C and 160°C for 60 to 90 seconds.[1][11]
-
3. Thermal Curing (Cross-Linking)
The thermal curing step induces the cross-linking of the BCB polymer. This process must be carried out in an inert atmosphere to prevent oxidation.[1][12]
-
Equipment:
-
Programmable oven or furnace with nitrogen (N₂) inlet
-
Hot plate with an inert gas chamber
-
-
Protocol (Oven Curing):
-
Place the soft-baked, BCB-coated substrate into the oven.
-
Purge the oven with high-purity nitrogen to create an oxygen-free environment.[12]
-
Ramp the temperature to the desired curing temperature. The curing temperature typically ranges from 200°C to 250°C for a "soft cure" or 250°C to 350°C for a "hard cure".[1][9]
-
Hold the substrate at the curing temperature for the specified duration. Curing times can range from 30 to 60 minutes or longer, depending on the desired degree of cross-linking.[1]
-
After the hold time, cool the oven down to below 100°C before removing the substrate to prevent thermal shock and oxidation.[13]
-
-
Protocol (Hot Plate Curing):
Data Presentation
The following tables summarize key quantitative data related to the thermal cross-linking of BCB-based polymers.
Table 1: Curing Parameters and Resulting Film Properties
| Curing Method | Temperature (°C) | Time | Atmosphere | Resulting Cure | Key Properties | Reference |
| Oven | 200 - 210 | 30 - 60 min | N₂ | Soft Cure (70-80% conversion) | Allows for subsequent layer adhesion | [1] |
| Oven | 230 - 250 | 60 min | N₂ | Hard Cure (>95% conversion) | Fully developed mechanical and dielectric properties | [1] |
| Oven | 250 | 3 hours | Oxygen-free | Hard Cure | Solidified film | [14] |
| Hot Plate | 300 - 320 | 30 - 60 sec | Inert Gas | Hard Cure | Rapid processing | [1] |
| Hot Plate | 160 | 60 sec | N₂ | Solvent Removal (Bake) | - | [11] |
| Hot Plate | 300 | 60 sec | N₂ | Hard Cure | - | [11] |
Table 2: Effect of Curing Temperature on Refractive Index and Film Thickness (BCB 4024-40)
| Curing Method | Temperature (°C) | Refractive Index | Film Thickness (µm) | Reference |
| Oven | 200 | ~1.555 | ~6.8 | [15] |
| Oven | 220 | ~1.550 | ~6.7 | [15] |
| Oven | 240 | ~1.545 | ~6.6 | [15] |
| Oven | 260 | ~1.550 | ~6.5 | [15] |
| Oven | 280 | ~1.560 | ~6.4 | [15] |
| Hot Plate | 260 | ~1.5705 | - | [15] |
| Hot Plate | 280 | ~1.5710 | - | [15] |
| Hot Plate | 300 | ~1.5715 | - | [15] |
| Hot Plate | 320 | ~1.5720 | - | [15] |
| Hot Plate | 350 | ~1.5725 | - | [15] |
Table 3: Degree of Conversion vs. Curing Temperature
| Material System | Temperature (°C) | Degree of Conversion (%) | Reference |
| Composite Resin | 22 | 39.2 ± 7.1 | [16] |
| Composite Resin | 40 | 50.0 ± 5.4 | [16] |
| Composite Resin | 60 | 58.5 ± 5.7 | [16] |
Note: While Table 3 refers to a composite resin, it illustrates the general principle that the degree of conversion increases with temperature, a trend also observed in BCB polymers.
Characterization
The extent of cross-linking and the resulting film properties can be characterized by various techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To determine the degree of cure by monitoring the disappearance of the BCB reactive groups.[10][13][17]
-
Profilometry/Ellipsometry: To measure the film thickness and refractive index.[10][15]
-
Differential Scanning Calorimetry (DSC): To study the curing kinetics and determine the glass transition temperature (Tg).[5][15]
-
Mechanical and Dielectric Testing: To evaluate properties such as modulus, hardness, dielectric constant, and loss tangent.[18][19]
Signaling Pathway of Thermal Cross-Linking
The chemical pathway for the thermal cross-linking of BCB is initiated by the ring-opening of the benzocyclobutene moiety.
Caption: Thermal cross-linking mechanism of benzocyclobutene.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-crosslinking all-hydrocarbon polyethylene thermosets through intrinsic benzocyclobutene cycloaddition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. mri.psu.edu [mri.psu.edu]
- 9. lnpo.net [lnpo.net]
- 10. researchgate.net [researchgate.net]
- 11. US6066574A - Hot plate cure process for BCB low k interlevel dielectric - Google Patents [patents.google.com]
- 12. BCB Resin Curing and Drying Oven: Streamlining the Microelectronics - Xinyuanda [m.xudoven.com]
- 13. Rapid thermal curing of BCB dielectric | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. csmantech.org [csmantech.org]
- 15. researchgate.net [researchgate.net]
- 16. addent.com [addent.com]
- 17. surfacesciencewestern.com [surfacesciencewestern.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low- K polymers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00141J [pubs.rsc.org]
Application Note and Protocol: Purification of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 4-Bromobenzocyclobutene, using silica gel column chromatography. The described methodology is designed to efficiently remove impurities from crude reaction mixtures, yielding a product of high purity suitable for subsequent synthetic applications. This protocol is based on established chromatographic principles and purification strategies for related benzocyclobutene derivatives.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of complex molecules and polymers.[1][2] The purity of this reagent is critical for the success of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3][4][5] This application note details a robust method for the purification of the title compound using a silica gel stationary phase and a non-polar eluent system.
Experimental Overview
The purification strategy involves the separation of the relatively non-polar this compound from more polar impurities using normal-phase column chromatography. The optimal mobile phase composition is determined by thin-layer chromatography (TLC) analysis to achieve a target retardation factor (Rƒ) of approximately 0.3-0.4 for the desired product.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Detailed Experimental Protocol
Preparation of the Stationary Phase (Slurry Packing Method)
-
Select a glass column of appropriate size. For purification of 1-2 grams of crude material, a column with a diameter of 2-4 cm is recommended.
-
In a beaker, prepare a slurry of silica gel in n-hexane. A common ratio is approximately 50-100 g of silica gel per gram of crude product.
-
Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Fill the column with n-hexane to about one-third of its volume.
-
Gently pour the silica gel slurry into the column. Use a funnel to avoid coating the sides of the column.
-
Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Do not allow the column to run dry.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the sample to the top of the silica bed using a pipette.
Elution and Fraction Collection
-
Begin elution with a non-polar mobile phase. Based on the purification of similar compounds, a starting eluent of 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v) is recommended.[6]
-
Maintain a constant flow of the eluent through the column. For "flash" chromatography, gentle air pressure can be applied to the top of the column to accelerate the elution process.[4]
-
Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL).
-
Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, elute with the chromatography solvent, and visualize under a UV lamp.
-
Combine the fractions containing the pure product.
Product Isolation
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Further dry the resulting oil or solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often report purity greater than 98% by GC.[7]
Data Presentation
The following table summarizes typical parameters and expected results for the purification of this compound by column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 4 cm (ID) x 40 cm (L) |
| Crude Sample Loading | 2.0 g |
| Mobile Phase (Eluent) | 98:2 (v/v) n-Hexane:Ethyl Acetate |
| Elution Mode | Isocratic |
| Fraction Size | 20 mL |
| Purity (before) | ~85% (by GC) |
| Purity (after) | >98% (by GC) |
| Isolated Yield | 1.6 g (80%) |
| Physical Appearance | Colorless to light yellow clear liquid |
Workflow and Diagrams
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides an effective method for the purification of this compound using standard laboratory equipment. By following this procedure, researchers can obtain the compound in high purity, which is essential for its use in further chemical syntheses. The key to a successful separation is the careful packing of the column and the monitoring of the elution process by TLC.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cycloaddition of Arynes and Cyclic Enol Ethers as a Platform for Access to Stereochemically Defined 1,2-Disubstituted Benzocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1073-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectroscopic Characterization of 4-Bromobenzocyclobutene: Application Notes and Protocols
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of 4-Bromobenzocyclobutene (CAS No. 1073-39-8), a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with the corresponding experimental data. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development to ensure accurate identification and quality control of 4-Bromobenzocyclobutene.
Introduction
4-Bromobenzocyclobutene is a versatile bicyclic aromatic hydrocarbon derivative. Its strained four-membered ring fused to a benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis. Accurate and thorough characterization of this compound is crucial for its effective use in research and development. This note outlines the standard spectroscopic methods used to confirm the identity and purity of 4-Bromobenzocyclobutene.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-Bromobenzocyclobutene.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for 4-Bromobenzocyclobutene.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23 | d | 1H | Ar-H |
| 7.08 | dd | 1H | Ar-H |
| 6.95 | d | 1H | Ar-H |
| 3.16 | s | 4H | -CH₂-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) spectral data for 4-Bromobenzocyclobutene.
| Chemical Shift (δ) ppm | Assignment |
| 146.4 | Ar-C |
| 143.6 | Ar-C |
| 130.6 | Ar-CH |
| 125.1 | Ar-CH |
| 122.0 | Ar-CH |
| 119.5 | Ar-C-Br |
| 29.8 | -CH₂- |
| 29.6 | -CH₂- |
IR (Infrared) Spectroscopy Data
Table 3: Key IR absorption bands for 4-Bromobenzocyclobutene.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1595, 1470 | Strong | C=C stretch (aromatic) |
| 1050 | Strong | C-Br stretch |
| 810 | Strong | C-H bend (aromatic, out-of-plane) |
MS (Mass Spectrometry) Data
Table 4: Mass spectral data (Electron Ionization, EI) for 4-Bromobenzocyclobutene.
| m/z | Relative Intensity (%) | Assignment |
| 184 | 98 | [M+2]⁺ (with ⁸¹Br) |
| 182 | 100 | [M]⁺ (with ⁷⁹Br) |
| 103 | 85 | [M-Br]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analyses of 4-Bromobenzocyclobutene.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
4-Bromobenzocyclobutene sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-Bromobenzocyclobutene into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The solution height should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
-
Assign the peaks in both spectra to the corresponding atoms in the 4-Bromobenzocyclobutene molecule.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in 4-Bromobenzocyclobutene.
Materials:
-
4-Bromobenzocyclobutene sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid 4-Bromobenzocyclobutene directly onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Assign the observed bands to the corresponding functional group vibrations.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 4-Bromobenzocyclobutene.
Materials:
-
4-Bromobenzocyclobutene sample
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Mass spectrometer with an Electron Ionization (EI) source
-
Gas chromatograph (GC) for sample introduction (optional)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 4-Bromobenzocyclobutene in a volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Set the EI source to a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe or by injecting the solution into a GC-MS system.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and the peak corresponding to the isotopic abundance of ⁸¹Br ([M+2]⁺). The characteristic 1:1 ratio of the [M]⁺ and [M+2]⁺ peaks is indicative of the presence of one bromine atom.
-
Identify the major fragment ions and propose their structures.
-
Workflow Visualization
The overall workflow for the spectroscopic characterization of 4-Bromobenzocyclobutene is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of 4-Bromobenzocyclobutene.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and reliable method for the comprehensive characterization of 4-Bromobenzocyclobutene. The data and protocols presented in this application note serve as a valuable resource for ensuring the identity and quality of this important chemical intermediate, thereby supporting its successful application in various fields of chemical research and development.
Application Notes and Protocols: Large-Scale Synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene for Industrial Applications
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 4-Bromobenzocyclobutene (4-BrBCB). This versatile compound is a critical building block in the pharmaceutical and microelectronics industries.[1][2] In pharmaceuticals, it serves as a key intermediate for complex molecular architectures in drug discovery.[2] In materials science, its unique strained ring system is utilized to produce high-performance benzocyclobutene (BCB) based polymers with applications as low-dielectric constant insulators, encapsulants, and adhesives in microelectronic devices and displays.[3][4][5][6] This document outlines two established synthesis routes from benzocyclobutene, summarizing critical parameters and providing scalable experimental procedures for industrial applications.
Industrial Applications
This compound is a strategically important intermediate due to the versatile reactivity of both its strained four-membered ring and its aryl bromide functionality.[2][7]
-
Pharmaceutical Synthesis: The aryl bromide group is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse functional groups.[2] This makes it a valuable scaffold for the synthesis of active pharmaceutical ingredients (APIs).[2]
-
Microelectronics and Materials Science: The benzocyclobutene moiety is the key functional group for producing advanced polymers.[3] Upon thermal activation (typically >180°C), the four-membered ring undergoes a conrotatory ring-opening to form a highly reactive o-quinodimethane intermediate.[3] This intermediate readily undergoes Diels-Alder reactions or polymerizes, forming highly cross-linked, thermally stable, and non-polar hydrocarbon networks without the release of volatile byproducts.[5][8] These polymers exhibit exceptional properties for microelectronics, including:
These characteristics are ideal for applications in wafer bonding, manufacturing of MEMS (Micro Electro-Mechanical Systems), and as insulating layers in integrated circuits.[4]
Synthesis Protocols for Industrial Scale
The most common industrial route to this compound involves the selective monobromination of benzocyclobutene. Below are two detailed protocols adaptable for large-scale production.
Protocol 1: Biphasic Bromination in an Aqueous System
This method is advantageous for large-scale operations as it uses water as a solvent, which helps to control the reaction temperature and remove the hydrobromic acid byproduct.
2.1.1. Materials and Equipment
-
Reactants: Benzocyclobutene (BCB), Liquid Bromine (Br₂)
-
Solvent: Deionized Water
-
Extraction Solvent: n-Hexane
-
Equipment: Jacketed glass-lined reactor with temperature control, mechanical stirrer, constant pressure addition funnel, condenser, receiving flasks, rotary evaporator, vacuum distillation setup.
2.1.2. Experimental Procedure
-
Charging the Reactor: Charge the jacketed reactor with benzocyclobutene (1.0 eq) and deionized water (approx. 6 volumes relative to BCB).
-
Cooling: Begin stirring (e.g., 450 rpm) and cool the reactor contents to 0-5°C using a chiller. The reaction should be performed in the absence of direct light to prevent radical side reactions.[9]
-
Bromine Addition: Slowly add liquid bromine (1.0 eq) to the vigorously stirred mixture via a constant pressure addition funnel over a period of 2-3 hours. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the cooling and allow the reaction mixture to warm to room temperature (approx. 20°C). Continue stirring for an additional 4-5 hours in the dark.[9]
-
Work-up:
-
Transfer the reaction mixture to a separation funnel.
-
Extract the product with n-hexane (3 x 3 volumes).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
Protocol 2: Bromination in Acetic Acid with Iodine Catalyst
This protocol employs a homogeneous system and a catalyst for selective bromination.
2.2.1. Materials and Equipment
-
Reactants: Benzocyclobutene (BCB), Bromine (Br₂), Iodine (I₂, catalyst)
-
Solvent: Glacial Acetic Acid
-
Equipment: Similar to Protocol 1, ensuring all components are compatible with acetic acid and bromine.
2.2.2. Experimental Procedure
-
Charging the Reactor: Charge the reactor with benzocyclobutene (1.0 eq) and glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Reactant Solution: In a separate vessel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Slowly add the bromine solution to the stirred benzocyclobutene mixture at room temperature. Monitor the reaction progress by GC-MS.
-
Reaction: Continue stirring at room temperature until the starting material is consumed (typically several hours).
-
Work-up:
-
Carefully pour the reaction mixture into a larger vessel containing ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers sequentially with water, a dilute solution of sodium thiosulfate (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation.
-
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Aqueous Biphasic | Protocol 2: Acetic Acid/Iodine | Reference |
| Starting Material | Benzocyclobutene | Benzocyclobutene | [9] |
| Reagents | Liquid Bromine | Bromine, Iodine (catalyst) | [9] |
| Solvent | Water | Glacial Acetic Acid | [9] |
| Temperature | 0°C to Room Temp. | Room Temperature | [9] |
| Reaction Time | 6.5 - 7.5 hours | Varies (monitor by GC) | [9] |
| Selectivity | Good for monobromination | High selectivity | [7] |
| Typical Yield | ~77% (monobromo product) | Not explicitly stated, but effective | [9] |
| Scale-up Notes | Good heat management; easier byproduct removal. | Homogeneous system; requires acid-resistant equipment. | |
| Purity (Post-Distillation) | >98% | >98% |
Visualized Workflows
Caption: General Synthesis Workflow for this compound.
Caption: Industrial Application Pathways for this compound.
References
- 1. 4-Bromobenzocyclobutene (4-BrBCB): Microelectronics Industry and Pharmaceutical Industry [dgtbcb.com]
- 2. nbinno.com [nbinno.com]
- 3. Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers [ouci.dntb.gov.ua]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress and Applications of Benzocyclobutene‐Based Functional Polymers (2024) | Sheng Wang [scispace.com]
- 7. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
Application of 4-Bromobenzocyclobutene in the Synthesis of Photosensitive Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzocyclobutene (4-BrBCB) is a versatile chemical intermediate increasingly utilized in the synthesis of advanced photosensitive materials, particularly for applications in the microelectronics industry.[1][2] Its unique strained four-membered ring, fused to a benzene ring, allows for thermal ring-opening to form a highly reactive o-quinodimethane intermediate. This reactivity is harnessed to create cross-linked polymer networks with desirable properties for photoresists and dielectric materials, including high thermal stability, low dielectric constant, and low moisture absorption.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of photosensitive materials starting from 4-BrBCB.
Synthetic Pathways from 4-Bromobenzocyclobutene
The primary strategy for incorporating 4-BrBCB into photosensitive polymers involves its conversion into polymerizable monomers, such as 4-vinylbenzocyclobutene (4-VBCB) or other functionalized derivatives. These monomers can then be polymerized to form the base resin for a photoresist formulation. A common synthetic route involves the Grignard reaction of 4-BrBCB followed by reaction with an appropriate electrophile.[6]
Diagram: Synthesis of 4-Vinylbenzocyclobutene (4-VBCB) from 4-Bromobenzocyclobutene
Caption: Synthetic route from 4-Bromobenzocyclobutene to 4-Vinylbenzocyclobutene.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzocyclobutenecarbaldehyde
This protocol describes the synthesis of a key intermediate, 4-benzocyclobutenecarbaldehyde, from 4-BrBCB via a Grignard reaction.[3]
Materials:
-
4-Bromobenzocyclobutene (distilled under vacuum)[6]
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodine crystal
Procedure:
-
Activate magnesium turnings with an iodine crystal in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous THF to the activated magnesium turnings.
-
Add a solution of 4-bromobenzocyclobutene in anhydrous THF dropwise to the magnesium suspension with stirring, maintaining the temperature with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture again in an ice bath and add anhydrous DMF dropwise.
-
Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 4-benzocyclobutenecarbaldehyde.
Protocol 2: Anionic Polymerization of 4-Vinylbenzocyclobutene (4-VBCB)
This protocol details the living anionic polymerization of 4-VBCB to produce a well-defined polymer, poly(4-vinylbenzocyclobutene) (PVBCB).[6]
Materials:
-
4-Vinylbenzocyclobutene (4-VBCB) monomer (purified by distillation from CaH2 and dibutylmagnesium)[6]
-
Benzene (as solvent, purified)
-
sec-Butyllithium (s-BuLi) (as initiator)
-
Methanol (for termination)
Procedure:
-
All manipulations should be performed using high-vacuum techniques in all-glass, sealed reactors.
-
Introduce purified benzene into the reactor, followed by the addition of the desired amount of s-BuLi initiator.
-
Distill the purified 4-VBCB monomer into the reactor containing the initiator solution. An orange color should develop, indicating the formation of the propagating anion.
-
Allow the polymerization to proceed at 25 °C for a specified time (e.g., 15 hours).
-
Terminate the polymerization by adding degassed methanol to the reactor.
-
Open the reactor and recover the polymer by precipitation in an excess of methanol.
-
Filter and dry the resulting poly(4-vinylbenzocyclobutene) under vacuum.
Application in Photosensitive Material Formulation
Polymers derived from 4-BrBCB, such as PVBCB, can be formulated into photosensitive resins (photoresists). This typically involves blending the polymer with a photoinitiator and other additives in a suitable solvent.
Diagram: Workflow for Photoresist Formulation and Patterning
Caption: General workflow for creating and patterning a photosensitive material.
Protocol 3: Formulation of a Benzocyclobutene-Based Photoresist
This protocol is based on the formulation of an all-hydrocarbon photoresist.[7]
Materials:
-
Poly(1-(4-vinylphenyl)-2-(4-benzocyclobutenyl)ethylene-styrene) (P-DVB-St) (as the film-forming resin)
-
2,6-bis(4-azidobenzylidene)cyclohexanone (BAC) (as the photoinitiator)
-
3,3′-carbonylbis(7-diethylaminocoumarin) (dye) (as a co-initiator/sensitizer)
-
1-(4-vinylphenyl)-2-(4-benzocyclobutenyl)ethene (DVB) (as a reactive monomer)
-
Mesitylene and Cyclopentanone (as solvents)
Procedure:
-
In a light-proof environment, combine the P-DVB-St resin, BAC, dye, DVB monomer, and solvents in a brown sample vial.
-
Ultrasonically dissolve the components to obtain a homogeneous photosensitive solution.
-
Filter the solution through a microwell filter before use.
-
The photosensitive solution is then ready for spin-coating onto a substrate for photolithographic processing.
Quantitative Data
The following tables summarize key quantitative data from the synthesis and characterization of materials derived from 4-BrBCB.
Table 1: Synthesis and Properties of 4-VBCB and PVBCB
| Parameter | Value | Reference |
| Monomer Synthesis | ||
| Yield of 4-VBCB from 4-carboxaldehydebenzocyclobutene | Not specified | [6] |
| Anionic Polymerization of 4-VBCB | ||
| Polymerization Time | 15 hours | [6] |
| Polymerization Temperature | 25 °C | [6] |
| Polymer Yield | 95% | [6] |
| Number-Average Molecular Weight (Mn,SEC) | 27,000 g/mol | [6] |
| Polydispersity Index (Mw/Mn) | 1.02 | [6] |
Table 2: Photoresist Formulation and Performance
| Parameter | Value | Reference |
| Photoresist Composition (Example) | ||
| P-DVB-St Resin | 0.3 g | [7] |
| Photoinitiator (BAC) | 0.015 g | [7] |
| Co-initiator (dye) | 0.003 g | [7] |
| DVB Monomer | 0.045 g | [7] |
| Solvents (Mesitylene/Cyclopentanone) | 0.6 g / 0.6 g | [7] |
| Photolithography Parameters | ||
| Exposure Wavelength | 365 nm | [7] |
| Developer | DS1100 (DME/PE = 70:30) | [7] |
| Performance | ||
| Pattern Resolution | 5 µm | [4] |
Cross-linking Mechanism
The utility of benzocyclobutene-based materials in photosensitive applications stems from their ability to form stable cross-linked networks. This process involves both photochemical and thermal steps.
Diagram: Proposed Curing Mechanism
Caption: Proposed dual curing mechanism involving UV exposure and thermal treatment.
Upon exposure to UV light, the photoinitiator generates reactive species (e.g., nitrenes from azides) that induce initial cross-linking in the exposed regions of the polymer film. This creates a latent image with differential solubility. After development, a subsequent thermal curing step is employed. At elevated temperatures (typically above 200 °C), the benzocyclobutene rings open to form highly reactive o-quinodimethane dienes.[3][8] These intermediates then undergo Diels-Alder [4+2] cycloaddition reactions with each other or other dienophiles present in the system, leading to the formation of a robust, highly cross-linked, and thermally stable polymer network.[3][4] This dual curing process allows for the precise patterning of a highly stable dielectric material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 4. All-Hydrocarbon Low-Dielectric Loss Benzocyclobutene-Encapsulated Photoresist with High Pattern Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allresist.com [allresist.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modular Synthesis of Stereodefined Benzocyclobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the modular and stereoselective synthesis of densely functionalized benzocyclobutene (BCB) derivatives. This methodology, employing a sequential copper- and palladium-catalyzed reaction sequence, offers a versatile and efficient route to chiral BCBs, which are of growing interest in medicinal chemistry and materials science.[1][2][3] The protocols outlined below are based on the successful synthesis and characterization of a variety of BCB derivatives, demonstrating broad substrate scope and functional group tolerance.[1][4]
Introduction
Benzocyclobutenes (BCBs) are valuable structural motifs found in natural products and pharmaceutical agents, such as the heart failure medication Ivabradine.[1][3][5] Their unique reactivity, particularly their propensity to undergo thermal electrocyclic ring-opening to form reactive o-xylylenes, makes them versatile building blocks in organic synthesis and materials science.[1][6] However, the stereoselective synthesis of functionalized BCBs has been a significant challenge.[1]
This document details a modular approach that addresses this challenge by combining a copper-catalyzed borylative coupling of imines, allenes, and a diboron reagent, followed by a palladium-catalyzed intramolecular Suzuki-Miyaura cross-coupling to form the strained four-membered ring.[1][3] This sequence allows for the construction of multiple stereocenters with high levels of diastereoselectivity and, in enantioselective variants, high enantiomeric excess.[1]
Synthetic Strategy Overview
The overall synthetic strategy is a two-step, one-pot sequence that assembles complex benzocyclobutene derivatives from simple, readily available precursors.[1][2][7] The key steps are:
-
Copper-Catalyzed Borylative Coupling: An imine, a 2-bromoaryl-allene, and bis(pinacolato)diboron (B₂pin₂) undergo a copper-catalyzed multicomponent reaction to form a densely functionalized vinyl boronate intermediate. This step establishes the stereochemistry of the final product.[1][3]
-
Palladium-Catalyzed Intramolecular Suzuki-Miyaura Cyclization: The vinyl boronate intermediate, without isolation, is subjected to a palladium-catalyzed intramolecular cross-coupling reaction between the aryl bromide and the vinyl boronate to construct the benzocyclobutene ring.[1][3]
This modular approach allows for the variation of all three starting components (imine, allene, and the aryl bromide) to generate a diverse library of stereodefined benzocyclobutene derivatives.[1] Furthermore, by simple modification of the reaction conditions, the synthetic pathway can be diverted to produce other valuable heterocyclic structures such as indolines and quinolines.[1][2][4][7]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted.
Protocol 1: Diastereoselective Synthesis of syn-Benzocyclobutene Derivatives
This protocol describes the synthesis of a representative syn-benzocyclobutene derivative.
Step 1: Copper-Catalyzed Borylative Coupling
-
To an oven-dried Schlenk tube, add CuI (5.5 mol%), [ICy]BF₄ (5.5 mol%), and KOtBu (1.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous and degassed THF.
-
Add the imine (1.0 equiv), 1-(2-bromophenyl)allene (1.2 equiv), and B₂pin₂ (1.1 equiv).
-
Stir the reaction mixture at room temperature for 15 minutes. The reaction progress can be monitored by TLC or LC-MS.
Step 2: Palladium-Catalyzed Intramolecular Suzuki-Miyaura Cyclization
-
To the crude reaction mixture from Step 1, add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and KOH (2.0 equiv) dissolved in a minimum amount of water.
-
Heat the reaction mixture at 50 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzocyclobutene derivative.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivities achieved for a range of substituted benzocyclobutene derivatives using the described protocol.
Table 1: Diastereoselective Synthesis of Benzocyclobutene Derivatives [1]
| Entry | Imine (Ar¹) | Allene (R) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Phenyl | H | 4a | 86 | >20:1 |
| 2 | 4-MeO-Ph | H | 4b | 75 | >20:1 |
| 3 | 4-CF₃-Ph | H | 4c | 68 | >20:1 |
| 4 | 4-Cl-Ph | H | 4d | 72 | >20:1 |
| 5 | 2-Naphthyl | H | 4e | 65 | >20:1 |
| 6 | Phenyl | Me | 4f | 78 | >20:1 |
| 7 | Phenyl | i-Pr | 4g | 70 | >20:1 |
| 8 | Phenyl | Ph | 4h | 62 | >20:1 |
Table 2: Enantioselective Synthesis of Benzocyclobutene Derivatives [1]
| Entry | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (+)-4a | 62 | 93:7 |
| 2 | (+)-4d | 55 | 92:8 |
| 3 | (+)-4j | 58 | 94:6 |
| 4 | (+)-4l | 60 | 91:9 |
| 5 | (+)-4p | 51 | 95:5 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the modular synthesis of benzocyclobutenes.
Signaling Pathway Analogy: Catalytic Cycle
References
Application Notes and Protocols for 3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the storage and stability of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene under ambient conditions. This document is intended to guide users in the proper handling, storage, and assessment of the stability of this compound to ensure its integrity for research and development purposes.
Introduction
This compound, a derivative of benzocyclobutene (BCB), is a valuable building block in organic synthesis due to the strained four-membered ring fused to a benzene ring. This strained ring system is prone to thermal ring-opening to form a reactive o-xylylene intermediate, a key characteristic that defines both its synthetic utility and its inherent instability. Understanding the stability of this compound under various conditions is crucial for its effective use in multi-step syntheses and for ensuring the quality of resulting products.
The primary degradation pathway for this compound under ambient conditions is the thermally induced electrocyclic ring-opening. Other factors such as exposure to air (oxygen) and light may also contribute to degradation, although the thermal pathway is generally the most significant.
Recommended Storage Conditions
To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of thermal ring-opening. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent potential oxidation. |
| Container | Tightly sealed, amber glass vial | To protect from air, moisture, and light. |
| Moisture | Dry environment | To prevent hydrolysis and other moisture-mediated reactions. |
Estimated Thermal Stability
log (k/s⁻¹) = 13.53 - (141,270 J mol⁻¹) / (2.303 RT)[1]
Using this equation, we can estimate the rate constant (k) and the half-life (t₁₂) for the thermal degradation of a related structure at various temperatures. While the benzene ring fusion in this compound will influence the exact kinetics, these values provide a useful approximation of its thermal lability.
| Temperature (°C) | Estimated Rate Constant (k) (s⁻¹) | Estimated Half-life (t₁₂) |
| 25 (Ambient) | 1.1 x 10⁻⁸ | ~2 years |
| 40 | 1.2 x 10⁻⁷ | ~67 days |
| 80 | 1.0 x 10⁻⁴ | ~1.9 hours |
Note: These are estimations and should be used as a guideline. Actual stability should be confirmed experimentally.
Experimental Protocols
Protocol for Handling Air- and Moisture-Sensitive this compound
Due to its sensitivity to air and moisture, all manipulations of this compound should be carried out using standard Schlenk line or glovebox techniques.
Materials:
-
This compound in a septum-sealed vial
-
Dry, degassed solvents (e.g., anhydrous dichloromethane, THF)
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Oven-dried glassware
-
Gas-tight syringes and needles
Procedure:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas.
-
If using a Schlenk line, connect the reaction flask and the vial of this compound to the manifold.
-
Evacuate and backfill the flask with inert gas at least three times to remove air and moisture.
-
To transfer the liquid compound, use a clean, dry, gas-tight syringe that has been purged with inert gas.
-
Puncture the septum of the vial with the syringe needle and slowly withdraw the desired volume of the compound. It is advisable to maintain a slight positive pressure of inert gas in the vial.
-
Quickly transfer the liquid to the reaction flask, injecting it through the septum against a counterflow of inert gas.
-
For reactions, use dry, degassed solvents transferred via cannula or syringe.
Protocol for Assessing the Stability of this compound under Ambient Conditions
This protocol outlines a method to quantitatively assess the stability of the compound when exposed to ambient temperature, light, and air.
Materials:
-
This compound
-
Multiple small, clear and amber glass vials with screw caps
-
Quantitative NMR (qNMR) supplies: NMR tubes, deuterated solvent (e.g., CDCl₃), internal standard (e.g., 1,3,5-trimethoxybenzene)
-
HPLC supplies: Vials, appropriate mobile phase, HPLC column (e.g., C18)
-
Constant temperature chamber (set to 25 °C)
-
UV light source (optional, for photostability)
Procedure:
-
Sample Preparation:
-
In a glovebox or under a constant stream of inert gas, aliquot a known amount (e.g., 10 mg) of this compound into a series of pre-weighed vials.
-
Prepare several sets of samples for different conditions:
-
Condition A (Control): Amber vial, flushed with nitrogen, sealed, and stored at 2-8 °C.
-
Condition B (Ambient/Dark): Amber vial, sealed under ambient air, stored at 25 °C.
-
Condition C (Ambient/Light): Clear vial, sealed under ambient air, stored at 25 °C with exposure to laboratory light.
-
-
-
Time Points:
-
Analyze a sample from each condition at designated time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).
-
-
Analysis (qNMR):
-
At each time point, dissolve the entire content of a vial in a known volume of deuterated solvent containing a precise concentration of an internal standard.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the compound relative to the internal standard to determine the percentage remaining.
-
-
Analysis (HPLC):
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
At each time point, dissolve the content of a vial in a suitable solvent and analyze by HPLC.
-
Quantify the peak area of this compound and any new peaks that appear over time.
-
Calculate the percentage of the parent compound remaining.
-
Data Presentation
The results of the stability study should be presented in a clear, tabular format to allow for easy comparison between the different storage conditions.
Table 1: Stability of this compound under Various Conditions (qNMR Data)
| Time (Days) | % Remaining (Condition A) | % Remaining (Condition B) | % Remaining (Condition C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | |||
| 14 | |||
| 30 | |||
| 60 | |||
| 90 |
Table 2: Stability of this compound under Various Conditions (HPLC Data)
| Time (Days) | % Purity (Condition A) | % Purity (Condition B) | % Purity (Condition C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | |||
| 14 | |||
| 30 | |||
| 60 | |||
| 90 |
Conclusion
This compound is a thermally sensitive compound that should be stored under refrigerated and inert conditions to ensure its long-term stability. Under ambient conditions, particularly at elevated temperatures, degradation via ring-opening is expected to occur. For critical applications, it is recommended to assess the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions. The protocols provided herein offer a framework for the proper handling and stability assessment of this versatile reagent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently used starting material is benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene).
Q2: Which brominating agents are typically used for this synthesis?
Commonly employed brominating agents include liquid bromine (Br₂) and N-bromosuccinimide (NBS).[1]
Q3: What are the expected yields for this reaction?
Reported yields for the synthesis of this compound can vary depending on the specific protocol and reagents used. Yields are generally in the range of 70-77%. For instance, bromination using NBS has been reported to yield 71% of the product.[1] Other literature suggests achievable yields of 70-72% and up to 76.9%.[2][3]
Q4: How can the product be purified after the reaction?
The most common method for purifying this compound is vacuum distillation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzocyclobutene spot disappears.[4]- Ensure the reaction is stirred for a sufficient duration, potentially overnight.[4] |
| Side Reactions: Dimerization or oligomerization of the benzocyclobutene starting material or product can occur, especially at elevated temperatures. | - Maintain strict temperature control throughout the reaction, particularly during the addition of the brominating agent. Cooling with an ice bath is recommended.[4]- Avoid unnecessarily high reaction temperatures. | |
| Loss during Workup/Purification: The product may be lost during extraction or distillation. | - Ensure efficient extraction with a suitable organic solvent.- Carefully control the vacuum and temperature during distillation to avoid product loss. | |
| Presence of Multiple Products/Impurities | Over-bromination: Addition of excess brominating agent can lead to the formation of di-brominated or other polysubstituted byproducts. | - Carefully control the stoichiometry of the brominating agent. Add the reagent dropwise to maintain control over the reaction. |
| Formation of Byproducts: Depending on the reaction conditions, other byproducts may form. | - Optimize the reaction temperature and time to favor the formation of the desired product.- Efficient purification by vacuum distillation is crucial to separate the desired product from impurities.[4] | |
| Reaction Not Initiating | Poor Reagent Quality: The brominating agent or starting material may be of low purity or degraded. | - Use high-purity, fresh reagents. |
| Insufficient Activation (for NBS): If using NBS, an initiator might be required depending on the specific protocol. | - While not explicitly stated in all found literature for this specific synthesis, radical initiators like AIBN or light can be necessary for NBS brominations. Consider a trial reaction with an initiator if issues persist. |
Quantitative Data Summary
| Brominating Agent | Starting Material | Reported Yield | Reference |
| N-Bromosuccinimide (NBS) | Benzocyclobutene | 71% | [1] |
| Not Specified | Benzocyclobutene | 76.9% | [2] |
| Not Specified | Benzocyclobutene | 70-72% | [3] |
Detailed Experimental Protocol
This protocol is a synthesized methodology based on available literature for the bromination of benzocyclobutene.
Materials:
-
Benzocyclobutene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Water (deionized)
-
n-Hexane (or other suitable organic solvent for extraction)
-
Sodium sulfite (for quenching)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, disperse benzocyclobutene in water.
-
Cooling: Cool the mixture in an ice-water bath to a temperature between -10 °C and -5 °C.[4]
-
Addition of Brominating Agent: Slowly add a stoichiometric amount of liquid bromine dropwise to the cooled and stirred mixture.[4] Maintain the temperature within the specified range during the addition.
-
Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the mixture overnight.[4]
-
Monitoring: Monitor the progress of the reaction by TLC until the benzocyclobutene is consumed.[4]
-
Workup:
-
Purification:
Visualizations
References
common side products in the bromination of benzocyclobutene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of benzocyclobutene. The information aims to help mitigate the formation of common side products and optimize the yield of the desired 4-bromobenzocyclobutene.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the bromination of benzocyclobutene?
The primary goal of the bromination of benzocyclobutene is typically the synthesis of 4-bromobenzocyclobutene, a key intermediate for various applications, including the development of polymers and pharmaceutical compounds.
Q2: What are the most common side products observed during the bromination of benzocyclobutene?
Common side products include polybrominated benzocyclobutenes, where more than one bromine atom is added to the aromatic ring, and products resulting from the cleavage of the strained four-membered ring, such as 2-bromophenethyl bromide. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: Why is the cyclobutene ring prone to opening during bromination?
The four-membered ring of benzocyclobutene is strained and susceptible to ring-opening, particularly in the presence of strong acids like hydrobromic acid (HBr), which is generated during the bromination reaction.[1][2] This can lead to the formation of phenethyl bromide derivatives.
Q4: How can the formation of acidic byproducts be controlled?
Using a biphasic reaction system with water can help to remove the hydrobromic acid as it is formed, thus minimizing acid-catalyzed side reactions like ring cleavage.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-bromobenzocyclobutene | Suboptimal reaction conditions leading to the formation of multiple side products. | Review and optimize reaction parameters such as temperature, reaction time, and the choice of solvent and brominating agent. The use of a non-reacting diluent in which hydrogen halides have low solubility, such as methylene chloride, can be beneficial. |
| High percentage of polybrominated products | Excess of the brominating agent or reaction conditions favoring multiple substitutions. | Carefully control the stoichiometry of the brominating agent. A patent suggests that carrying out the halogenation in the absence of an iodine catalyst and in the presence of methanol or water can improve selectivity for the monohalogenated product. |
| Significant formation of ring-opened products (e.g., 2-bromophenethyl bromide) | Presence of strong acid (HBr) in the reaction mixture. | Employ a biphasic system with water to continuously extract the HBr formed.[1][2] The addition of a complexing agent like methanol can also help to sequester the hydrogen halide. |
| Complex product mixture that is difficult to purify | Multiple side reactions occurring simultaneously. | In addition to the solutions above, consider the purification method. One study reported purification by vacuum distillation to isolate the desired product.[1] |
Quantitative Data on Product Distribution
The following table summarizes reported yields of the desired product and common side products under specific experimental conditions.
| Product | Yield (%) | Reaction Conditions | Reference |
| 4-Bromobenzocyclobutene | 76.9 | Bromine in water at 20°C for 4.5 hours in the dark. | [3] |
| Polybrominated benzocyclobutenes | 21.5 | Bromine in water at 20°C for 4.5 hours in the dark. | [3] |
| Monobrominated benzocyclobutenes | 61.3 | Bromine in methylene chloride at room temperature for 12 hours. | |
| 2-Bromophenethyl bromide | 9.1 | Bromine in methylene chloride at room temperature for 12 hours. | |
| Multibrominated benzocyclobutenes | 9.3 | Bromine in methylene chloride at room temperature for 12 hours. | |
| Phenethyl bromide | 0.3 | Bromine in methylene chloride at room temperature for 12 hours. |
Experimental Protocol: Biphasic Bromination of Benzocyclobutene
This protocol is adapted from a literature procedure aimed at minimizing side reactions.[1]
Materials:
-
Benzocyclobutene
-
Bromine
-
Water
-
n-Hexane
-
Sodium sulfite
Procedure:
-
Disperse benzocyclobutene in water at room temperature in a reaction vessel.
-
Cool the mixture with an ice water bath to between -10 and 5 °C.
-
Add bromine dropwise to the cooled and stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzocyclobutene is consumed.
-
Dilute the mixture with n-hexane.
-
Add sodium sulfite to quench any remaining bromine.
-
Separate the organic layer, wash it, dry it, and concentrate it to obtain the crude product, which can then be purified by vacuum distillation.
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway to 4-bromobenzocyclobutene and the major side reactions.
Caption: Reaction scheme for the bromination of benzocyclobutene.
References
preventing polymerization of 4-Bromobenzocyclobutene during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 4-Bromobenzocyclobutene (4-Bromo-BCB) to prevent its polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Solidification of 4-Bromo-BCB | Polymerization has occurred. | - Do not use. The material is no longer suitable for most applications. - Review your storage conditions against the recommended guidelines. - If the material is new, contact the supplier. |
| Discoloration (Yellowing or Browning) | Onset of degradation or oligomerization, possibly due to exposure to air or light. | - While slight discoloration may not always impact reactions, it is an indicator of instability. - For sensitive applications, purification by passing through a column of activated alumina may be attempted. However, preventing discoloration through proper storage is the best practice. |
| Inconsistent Experimental Results | Partial polymerization of the 4-Bromo-BCB starting material, leading to inaccurate concentrations. | - Use a fresh, properly stored vial of 4-Bromo-BCB for your experiment. - Always check for visual signs of polymerization before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Bromobenzocyclobutene to prevent polymerization?
A1: To minimize the risk of polymerization, 4-Bromobenzocyclobutene should be stored under the following conditions:
-
Temperature: Refrigerate between 2-8°C for short-term storage.[1][2] For long-term storage, temperatures of -20°C are recommended.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[4]
-
Container: Keep in a tightly sealed container to protect from moisture and air.[4]
-
Light: Protect from light.[4]
-
Chemical Environment: Store away from oxidants and alkalis.[4]
Q2: Why is my 4-Bromobenzocyclobutene polymerizing even when stored in the refrigerator?
A2: The polymerization of benzocyclobutene derivatives is a thermally initiated process. While refrigeration significantly slows down this process, it may not completely halt it over extended periods. The strained four-membered ring of the benzocyclobutene moiety can undergo ring-opening to a highly reactive o-quinodimethane intermediate, which then polymerizes.[5] Several factors can contribute to polymerization even under refrigeration:
-
Temperature Fluctuations: Frequent opening and closing of the refrigerator can lead to temperature cycling, which may promote polymerization.
-
Exposure to Air: If the container is not properly sealed or the inert atmosphere has been compromised, oxygen can initiate or accelerate polymerization.
-
Presence of Impurities: Contaminants can sometimes act as initiators.
Q3: Are polymerization inhibitors added to commercial 4-Bromobenzocyclobutene?
A3: While many reactive monomers are supplied with polymerization inhibitors, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ), specific information regarding the addition of inhibitors to 4-Bromobenzocyclobutene is not consistently provided by all suppliers.[6] These inhibitors work by scavenging free radicals that can initiate polymerization.[7] It is best to assume that 4-Bromo-BCB may not contain an inhibitor and to strictly adhere to the recommended storage conditions. If you have concerns, contact your supplier for specific product information.
Q4: My 4-Bromobenzocyclobutene has polymerized. Can I still use it?
A4: It is strongly advised not to use polymerized 4-Bromobenzocyclobutene. The presence of polymers and oligomers will lead to inaccurate stoichiometry in your reactions and can significantly impact your experimental outcomes. There is no simple and reliable method to reverse the polymerization process back to the pure monomer in a standard laboratory setting.
Q5: How should I handle 4-Bromobenzocyclobutene during my experiments to minimize polymerization?
A5: To prevent polymerization during experimental use:
-
Allow the sealed container to warm to room temperature before opening to prevent condensation of moisture from the air into the compound.
-
Once opened, handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) as much as possible.
-
Use the required amount and promptly reseal the container, purging with an inert gas before returning it to cold storage.
-
Avoid exposure to high temperatures unless it is a required condition for your reaction. Benzocyclobutene polymerization is thermally driven.[8][9]
Summary of Storage Conditions
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [1][2][3][10] |
| Atmosphere | Inert (Nitrogen or Argon) | [4] |
| Container | Tightly sealed | [4] |
| Light Conditions | Store in the dark/protect from light | [4] |
| Incompatible Materials | Oxidants, Alkalis | [4] |
Experimental Protocols
Protocol 1: Visual Inspection of 4-Bromobenzocyclobutene
-
Remove the container of 4-Bromobenzocyclobutene from cold storage.
-
Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Visually inspect the liquid. It should be a clear, colorless to light yellow liquid.[11][12]
-
Check for any signs of increased viscosity, gel formation, or solid precipitates. The presence of any of these indicates that polymerization has occurred.
-
If the material appears viscous or contains solids, it should not be used.
Logical Workflow for Preventing Polymerization
Caption: Workflow for preventing polymerization of 4-Bromobenzocyclobutene.
References
- 1. 4-Bromobenzocyclobutene 96 1073-39-8 [sigmaaldrich.com]
- 2. 1073-39-8|3-Bromobicyclo[4.2.0]octa-1,3,5-triene|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. 4-bromobenzocyclobutene - BeiLi Technologies [beilichem.com]
- 5. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 12. 4-Bromobenzocyclobutene | 1073-39-8 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting Benzocyclobutene (BCB) Cross-Linking Reactions
Welcome to the technical support center for benzocyclobutene (BCB) cross-linking reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their BCB polymerization experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and ensure successful, high-conversion reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conversion rates and other undesirable outcomes in BCB cross-linking reactions.
Q1: My BCB cross-linking reaction has a low conversion rate. What are the most common causes?
A1: Low conversion rates in BCB cross-linking are typically due to one or more of the following factors:
-
Inadequate Curing Temperature: The thermal ring-opening of the benzocyclobutene moiety requires a specific temperature threshold to be efficiently initiated. For standard, unsubstituted BCB resins, this is typically around 250°C.[1][2]
-
Insufficient Curing Time: The cross-linking reaction is not instantaneous. It requires a sufficient duration at the target temperature to proceed to completion.
-
Presence of Oxygen: The polymerization process is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (<100 ppm O₂) is crucial for achieving high conversion.[3]
-
Impurities in the Monomer: Residual solvents, moisture, or other contaminants can interfere with the polymerization reaction.
-
Improper Storage of BCB Monomer: BCB resins have a finite shelf life and can degrade over time, especially if not stored under the recommended conditions (typically at low temperatures and protected from light).
Q2: How can I determine the optimal curing temperature and time for my specific BCB derivative?
A2: The optimal curing profile is dependent on the specific chemical structure of your BCB monomer. Functional groups on the BCB ring can significantly alter the ring-opening temperature.[1][4]
-
Differential Scanning Calorimetry (DSC): This is the most direct method to determine the curing profile. A DSC scan will show an exothermic peak corresponding to the cross-linking reaction. The onset of this peak indicates the temperature at which the reaction begins, and the peak maximum is the temperature of the highest reaction rate.[5]
-
Literature Review: For common BCB derivatives, established curing protocols are often available in the scientific literature or technical data sheets from the supplier.
-
Systematic Experimentation: If DSC is unavailable, you can perform a series of small-scale experiments at different temperatures and durations, and analyze the degree of cure using techniques like FTIR spectroscopy or solvent swelling tests.
Q3: My cured BCB polymer is brittle. What could be the cause and how can I fix it?
A3: Brittleness in thermoset polymers often indicates issues with the cross-linked network structure.
-
Incomplete Curing: A low degree of cross-linking can result in a brittle material. Ensure that you are using the optimal curing temperature and time. You can verify the degree of cure using DSC or FTIR analysis.
-
Excessive Cross-link Density: While a high degree of cross-linking is generally desired, an overly dense network can lead to brittleness. This can sometimes be modulated by adjusting the monomer structure or formulation.
-
Thermal Stress: Rapid cooling from a high curing temperature can introduce internal stresses, leading to brittleness. A controlled cooling ramp can help to mitigate this.
-
Oxidative Degradation: Curing in the presence of oxygen can lead to degradation of the polymer backbone, resulting in a brittle product. Always use an inert atmosphere.[3]
Q4: I am observing unexpected side-products in my reaction. How can I identify them and prevent their formation?
A4: Unwanted side reactions can compete with the desired cross-linking pathway, leading to lower yields and altered material properties.
-
Identification: Mass spectrometry techniques, such as MALDI-TOF MS, are powerful tools for identifying oligomeric species and side-products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the cured polymer and identify unexpected structural motifs.[5][7]
-
Prevention: The formation of side-products is often temperature-dependent. Optimizing the curing temperature, as determined by DSC, can help to favor the desired Diels-Alder cycloaddition reaction over side reactions.[6] Ensuring high monomer purity is also critical, as impurities can sometimes catalyze side reactions.
Q5: How should I properly store and handle my BCB resins to ensure optimal reactivity?
A5: Proper storage and handling are critical to prevent premature polymerization or degradation of BCB monomers.
-
Temperature: Store BCB resins at the manufacturer's recommended temperature, which is often refrigerated or frozen. Some formulations may require storage at very low temperatures (e.g., -15°C to -40°C).[3]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect from light, as some BCB derivatives can be photosensitive.
-
Equilibration: Before use, allow the resin to equilibrate to room temperature to prevent condensation of atmospheric moisture into the resin, which can inhibit polymerization.[3]
Data Presentation: Curing Parameters and Their Effects
The following tables summarize typical processing parameters and their influence on the properties of BCB-based polymers. Note that the optimal conditions will vary depending on the specific BCB monomer and the desired properties of the final material.
Table 1: Typical Cure Schedules for BCB Resins
| Cure Type | Temperature (°C) | Time (minutes) | Typical Conversion | Purpose |
| Soft Cure | 210 | 40 | ~80% | For multi-layer applications to ensure good adhesion between layers.[3] |
| Hard Cure | 250 | 60 | >95% | To achieve maximum cross-linking for optimal mechanical and chemical resistance.[8] |
| Low-Temp Cure (modified BCB) | 120-200 | 60 | >90% | For applications with temperature-sensitive components.[1][2] |
Table 2: Influence of Process Parameters on BCB Polymer Properties
| Parameter | Effect on Conversion Rate | Effect on Glass Transition Temp (Tg) | Effect on Brittleness |
| Cure Temperature | Increases with temperature up to an optimum, then may decrease due to side reactions. | Generally increases with higher cure temperature and conversion.[9][10][11] | Can increase if under-cured or if thermal stress is induced by rapid cooling. |
| Cure Time | Increases with time, eventually plateauing at maximum conversion. | Increases with longer cure times, up to the maximum for the system.[9] | Can decrease with optimal cure time; under-curing leads to brittleness. |
| Heating Ramp Rate | Can affect the final degree of cure and viscosity profile during curing.[12][13][14] | Can be influenced by the ramp rate, as it affects the overall thermal history.[1] | Rapid heating can lead to thermal gradients and stress, potentially increasing brittleness. |
| Atmosphere | Significantly reduced in the presence of oxygen. | Oxygen can lead to degradation and a lower Tg. | Curing in an oxidizing atmosphere can lead to a brittle polymer. |
Experimental Protocols
Protocol 1: Monitoring BCB Cure Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the curing profile and the degree of cure of a BCB resin.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured BCB resin into a standard aluminum DSC pan.
-
If the sample is a liquid, ensure it evenly coats the bottom of the pan.
-
Seal the pan hermetically.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Dynamic Scan (to determine the cure profile):
-
Equilibrate the sample at a temperature below the expected reaction onset (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the exothermic reaction (e.g., 350°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak representing the curing reaction. The total heat of reaction (ΔH_total) is the integrated area of this peak.
-
-
Isothermal Scan (to determine the degree of cure at a specific temperature):
-
For partially cured samples, weigh 5-10 mg into a DSC pan.
-
Perform a dynamic scan as described above. The integrated area of the residual exothermic peak gives the residual heat of reaction (ΔH_residual).
-
The degree of cure can be calculated using the following equation:[15][16] Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Protocol 2: Real-Time Monitoring of BCB Cross-Linking with FTIR-ATR Spectroscopy
Objective: To monitor the disappearance of reactant functional groups and the appearance of product functional groups during the curing process.
Methodology:
-
Sample Preparation:
-
Place a small amount of the liquid BCB resin directly onto the ATR crystal.
-
For solid samples, ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use an ATR accessory with a heated stage.
-
Set the desired isothermal curing temperature.
-
Configure the FTIR software for time-resolved data acquisition (e.g., one spectrum every 1-5 minutes).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, heated ATR crystal.
-
Apply the sample to the crystal and immediately begin data collection.
-
Monitor the changes in the IR spectrum over time. Key spectral changes to monitor include:
-
-
Data Analysis:
-
The conversion can be quantified by measuring the decrease in the integrated area of a characteristic reactant peak over time.
-
Protocol 3: Determination of Cross-link Density by Solvent Swelling
Objective: To estimate the cross-link density of a cured BCB polymer.
Methodology:
-
Sample Preparation:
-
Prepare a small, accurately weighed sample of the cured BCB polymer (m_dry).
-
-
Swelling:
-
Measurement:
-
Carefully remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and immediately weigh it (m_swollen).
-
-
Calculation:
-
The swelling ratio (Q) can be calculated as: Q = (m_swollen - m_dry) / m_dry
-
A lower swelling ratio generally indicates a higher cross-link density. For a more quantitative analysis, the Flory-Rehner equation can be used, which relates the swelling ratio to the molecular weight between cross-links.[17]
-
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: BCB thermal cross-linking reaction pathway.
Caption: Influence of key parameters on BCB cross-linking.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Benzocyclobutene(694-87-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. epotek.com [epotek.com]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 14. osti.gov [osti.gov]
- 15. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
optimization of reaction conditions for C-H activation in benzocyclobutene synthesis
Welcome to the technical support center for the optimization of reaction conditions for C-H activation in benzocyclobutene synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the palladium-catalyzed C-H activation for the synthesis of benzocyclobutenes.
Question 1: Low to no yield of the desired benzocyclobutene product.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst and phosphine ligand are sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are properly degassed and handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst and ligand.
-
-
Incorrect Base: The choice and quality of the base are critical.
-
Sub-optimal Solvent: The solvent plays a crucial role in the reaction's success.
-
Reaction Temperature: The reaction may not have reached the optimal temperature for C-H activation.
-
Solution: The reaction is typically run at elevated temperatures. Refer to the detailed experimental protocol for the recommended temperature range.
-
Question 2: Formation of an unexpected regioisomer.
Possible Cause and Solution:
-
1,4-Palladium Migration: Substrates with small substituents para to the bromine atom can lead to the formation of an "abnormal" regioisomer due to a 1,4-palladium migration process.[1][2][3]
Question 3: The reaction is not proceeding with substrates bearing a tertiary benzylic carbon.
Possible Cause and Solution:
-
Substrate Limitation: The established palladium-catalyzed C-H activation method is primarily effective for substrates with a quaternary benzylic carbon.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the palladium-catalyzed C-H activation synthesis of benzocyclobutenes?
A1: The optimal conditions involve a combination of Pd(OAc)2 as the palladium source, PtBu3 as the ligand, K2CO3 as the base, and DMF as the solvent.[1][2][3][4]
Q2: What is the typical yield range for this reaction?
A2: Under optimized conditions, a variety of substituted benzocyclobutenes can be obtained in yields ranging from 44% to 92%.[1][2][3]
Q3: Why is the choice of ligand important?
A3: The bulky phosphine ligand, PtBu3, is crucial as it promotes the formation of monoligated Pd(0) complexes, which are essential for effective C-H activation.[1]
Q4: What is the rate-limiting step of the reaction?
A4: The C-H cleavage step has been identified as the rate-limiting step in this reaction, which is supported by experimental isotope effects.[1]
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of benzocyclobutenes via palladium-catalyzed C-H activation.
| Parameter | Optimized Condition | Reference |
| Catalyst | Pd(OAc)2 | [1][2][3][4] |
| Ligand | PtBu3 | [1] |
| Base | K2CO3 | [1][2][3][4] |
| Solvent | DMF | [1][2][3][4] |
| Yield Range | 44-92% | [1][2][3] |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of Benzocyclobutenes:
A detailed experimental procedure can be found in the supporting information of the original publication by Chaumontet et al. in the Journal of the American Chemical Society.[3] The general steps are as follows:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide substrate, Pd(OAc)2, PtBu3, and K2CO3.
-
Add anhydrous DMF via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzocyclobutene.
Visualizations
Caption: General experimental workflow for benzocyclobutene synthesis.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 2. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzocyclobutene synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (also known as 4-Bromobenzocyclobutene).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials like benzocyclobutene, polybrominated byproducts (e.g., dibromobicyclo[4.2.0]octa-1,3,5-trienes), and residual solvents from the synthesis, such as acetic acid or hexane. One synthetic route reports a selective monobromination yield of 76.9% with a polybrominated substitution yield of 21.5%, indicating polybrominated compounds are significant impurities.[1]
Q2: What is the general appearance of pure this compound?
A2: Pure this compound is typically a colorless to light yellow liquid.[2][3]
Q3: What are the recommended storage conditions for the purified compound?
A3: The recommended storage temperature is typically between 2-8°C.[4] Some sources suggest ambient storage is also acceptable.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Distilled product is still impure (e.g., contains starting material or polybrominated species). | 1. Inefficient fractional distillation. 2. Co-distillation with impurities having close boiling points. | 1. Use a longer distillation column or a spinning band distillation apparatus for better separation. 2. Consider purification by column chromatography before distillation. |
| The purified product is colored (yellow or brown). | 1. Presence of residual bromine or iodine from the synthesis. 2. Thermal decomposition during distillation. | 1. Wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium sulfite to remove unreacted halogens before distillation.[6] 2. Perform distillation under a high vacuum to lower the boiling point and reduce the risk of decomposition. |
| Low yield after purification. | 1. Loss of product during aqueous workup or transfers. 2. Incomplete separation from a large amount of non-volatile impurities (tar). | 1. Ensure complete extraction from the aqueous layer using a suitable organic solvent. Minimize the number of transfers. 2. Consider a preliminary purification step like filtration through a plug of silica gel to remove baseline impurities before distillation. |
| Product decomposes in the GC analysis. | The compound may have limited thermal stability at the high temperatures of the GC inlet. | Use a lower inlet temperature and a faster temperature ramp for the oven. If possible, analyze by a different method like HPLC or NMR. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a common method for purifying crude this compound.
1. Pre-distillation Wash (Optional but Recommended):
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium sulfite or sodium bisulfite solution and shake gently. This step is to quench any remaining bromine. The mixture should become colorless.[6]
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
2. Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the dried crude product in the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The literature reports a boiling point of 110-114 °C at 15 mmHg.[6][7]
Protocol 2: Purification by Column Chromatography
This method can be effective for removing closely related impurities.
1. Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.
-
In a separate beaker, prepare a slurry of silica gel in the same solvent.
2. Column Packing:
-
Pack a chromatography column with the silica gel slurry.
-
Allow the silica gel to settle, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
3. Loading and Elution:
-
Carefully load the dissolved crude product onto the top of the column.
-
Elute the column with a non-polar solvent system (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate). The optimal solvent system may need to be determined by thin-layer chromatography (TLC).
-
Collect fractions and analyze them by TLC or GC to identify the pure product.
4. Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Commercial Grades) | 95%, 96%, >98.0%(GC), 97% | [4][5][8][9][10] |
| Boiling Point | 110-114 °C at 15 mmHg | [2][6][7] |
| Density | 1.470 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.589 | [4] |
Purification Workflow
Caption: General workflow for the purification of crude this compound.
References
- 1. 4-Bromobenzocyclobutene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromobenzocyclobutene | 1073-39-8 [chemicalbook.com]
- 4. 4-Bromobenzocyclobutene 96 1073-39-8 [sigmaaldrich.com]
- 5. This compound | 1073-39-8 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound 97% | CAS: 1073-39-8 | AChemBlock [achemblock.com]
- 10. This compound | CAS#:1073-39-8 | Chemsrc [chemsrc.com]
Navigating the Scale-Up of Benzocyclobutene Derivative Production: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The transition from laboratory-scale synthesis to industrial production of benzocyclobutene (BCB) derivatives presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and production chemists in overcoming common hurdles encountered during the scale-up process.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of BCB derivative production, offering potential causes and actionable solutions.
Synthesis & Reaction Control
Issue 1: Inconsistent Reaction Yields and Purity at Larger Scales
-
Potential Cause: Inefficient heat transfer in larger reactors can lead to localized temperature gradients, promoting side reactions and decomposition of the product. Unlike lab-scale setups where heat dissipates quickly, larger volumes have a lower surface-area-to-volume ratio, making effective temperature control more challenging.
-
Solution:
-
Optimize Heating and Cooling: Employ reactor jackets with high-performance heat transfer fluids and ensure adequate agitation to maintain a homogenous temperature profile.
-
Controlled Reagent Addition: Implement a slow, controlled addition of reagents, particularly for exothermic reactions, to manage heat generation effectively.
-
Kinetic Studies: Conduct kinetic studies to understand the reaction's thermal profile and identify critical temperature parameters.
-
-
Potential Cause: Inadequate mixing in large reactors can result in localized high concentrations of reactants, leading to the formation of impurities.
-
Solution:
-
Stirrer Design: Select an appropriate stirrer design (e.g., anchor, turbine) and optimize the stirring speed to ensure efficient mixing for the specific reaction volume and viscosity.
-
Baffling: Install baffles in the reactor to prevent vortex formation and improve mixing efficiency.
-
Issue 2: Catalyst Deactivation or Suboptimal Performance
-
Potential Cause: The presence of impurities in starting materials or solvents, which may be negligible at a small scale, can have a significant impact on catalyst activity at an industrial scale. Oxygen and moisture are common culprits in poisoning palladium catalysts often used in BCB synthesis.
-
Solution:
-
High-Purity Reagents: Use high-purity, dry reagents and solvents.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to exclude oxygen and moisture. Standard Schlenk line techniques are highly recommended.
-
Catalyst Loading: While higher catalyst loadings are common in discovery phases, optimization for scale-up often involves reducing the catalyst loading to 0.01 - 1 mol %.
-
Issue 3: Uncontrolled Polymerization or Side Reactions
-
Potential Cause: The thermal ring-opening of the benzocyclobutene moiety can lead to uncontrolled polymerization if the temperature is not carefully managed. This is a greater risk at scale due to potential "hot spots" in the reactor.
-
Solution:
-
Precise Temperature Control: Implement a robust temperature control system with multiple probes to monitor for any localized temperature spikes.
-
Solvent Selection: Choose a solvent with a suitable boiling point to help dissipate heat through reflux.
-
Reaction Quenching: Have a well-defined quenching procedure in place to stop the reaction quickly in case of a thermal runaway.
-
Purification & Isolation
Issue 4: Difficulty in Removing Impurities from the Final Product
-
Potential Cause: Impurities formed during the reaction, such as oligomers or products from side reactions, can be challenging to separate from the desired BCB derivative, especially at a large scale where chromatographic purification may be less feasible.
-
Solution:
-
Crystallization: Develop a robust crystallization method for the final product. This can be a highly effective technique for removing impurities at scale.
-
Extraction: Optimize liquid-liquid extraction procedures to selectively remove impurities.
-
Alternative Chromatography: For high-value products, consider alternative large-scale chromatography techniques like supercritical fluid chromatography (SFC).
-
Issue 5: Product Instability During Work-up and Isolation
-
Potential Cause: The strained four-membered ring of benzocyclobutene can be sensitive to acidic or basic conditions, as well as prolonged exposure to high temperatures during work-up procedures.
-
Solution:
-
pH Control: Carefully control the pH during extractions and other work-up steps.
-
Minimize Heat Exposure: Use lower temperatures for solvent removal (e.g., rotary evaporation under reduced pressure) and minimize the duration of any heating steps.
-
Section 2: Frequently Asked Questions (FAQs)
Synthesis & Scale-Up
-
Q1: What are the most critical parameters to control during the scale-up of a palladium-catalyzed BCB synthesis?
-
A1: The most critical parameters are temperature, exclusion of air and moisture, and efficient mixing. Inconsistent control of these factors is a primary reason for poor reproducibility and lower yields at scale.
-
-
Q2: How does the choice of base impact a large-scale BCB synthesis?
-
A2: The choice of base is crucial. For example, in some palladium-catalyzed reactions, potassium carbonate (K2CO3) has been found to be effective.[1] The base's solubility and particle size can affect reaction kinetics, especially in heterogeneous mixtures. On a large scale, ensuring efficient mixing of a solid base is critical to avoid localized pH changes and side reactions.
-
-
Q3: What are the common challenges associated with the thermal ring-opening and polymerization of BCB monomers at an industrial scale?
-
A3: The primary challenge is managing the exotherm of the polymerization reaction. The ring-opening of BCB occurs at elevated temperatures (typically >200 °C), initiating a cross-linking reaction that can be highly exothermic.[2] On a large scale, inefficient heat dissipation can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, which can be a significant safety hazard.[3] Ensuring uniform heating and having an effective cooling system are paramount.
-
Purification
-
Q4: What are the most effective methods for purifying BCB derivatives on a large scale?
-
A4: While laboratory-scale purification often relies on silica gel chromatography, this is often not economically viable for large quantities. For industrial-scale purification, the most common and effective methods are crystallization and distillation (for volatile derivatives). Developing a robust crystallization process that provides high purity and yield is often a key step in process development.
-
-
Q5: How can I minimize the formation of oligomeric impurities during polymerization?
-
A5: The formation of oligomers can be influenced by several factors. Precise control over the monomer-to-initiator ratio is critical. Additionally, maintaining a consistent temperature throughout the polymerization process helps to ensure uniform chain growth. In some cases, the order of addition of reagents can also impact the molecular weight distribution.
-
Safety
-
Q6: What are the primary safety concerns when handling benzocyclobutene and its derivatives on a large scale?
-
A6: Benzocyclobutene is a flammable liquid and vapor.[4][5] Therefore, it is crucial to handle it in a well-ventilated area, away from ignition sources, and to use non-sparking tools.[4] Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and appropriate gloves, should always be worn.[4] For large-scale operations, a thorough hazard analysis should be conducted to identify and mitigate all potential risks.
-
Section 3: Data Presentation
Table 1: Typical Reaction Parameters for Palladium-Catalyzed BCB Synthesis
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |
| Catalyst Loading | 1-5 mol% | 0.01-1 mol% | Cost reduction and minimizing residual metal in the final product. |
| Solvent Quality | Anhydrous | High-purity, dry | Impurities have a more significant impact on larger batches. |
| Temperature Control | ± 1 °C | ± 1-2 °C (with monitoring) | Maintaining tight control is more challenging but critical to avoid side reactions. |
| Reaction Time | Often monitored by TLC/LC-MS | Defined by process validation | Fixed reaction times are necessary for process consistency and throughput. |
Table 2: Comparison of Purification Methods
| Method | Scale | Advantages | Disadvantages |
| Silica Gel Chromatography | Laboratory | High resolution, good for complex mixtures. | Not easily scalable, high solvent consumption, costly. |
| Crystallization | Laboratory to Industrial | Highly scalable, can provide very pure material, cost-effective. | Yield can be variable, requires significant process development. |
| Distillation | Laboratory to Industrial | Effective for volatile compounds, scalable. | Not suitable for non-volatile or thermally sensitive compounds. |
Section 4: Experimental Protocols
Example Protocol: Large-Scale Palladium-Catalyzed Synthesis of a Benzocyclobutene Derivative (Illustrative)
This is a generalized protocol and must be adapted and optimized for specific substrates and equipment.
Safety Precautions: This procedure should be carried out by trained personnel in a controlled environment with appropriate engineering controls (e.g., fume hood, reactor containment) and personal protective equipment.
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature control unit for the reactor jacket.
-
Addition funnel or pump for controlled liquid addition.
-
Appropriate filtration and drying equipment.
Reagents:
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.1 mol%)
-
Phosphine ligand (e.g., P(tBu)3, 0.2 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
Reagent Charging: Charge the reactor with the aryl halide, palladium catalyst, phosphine ligand, and base under a nitrogen atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reactor.
-
Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes while stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120 °C) using the temperature control unit.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, GC).
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Work-up:
-
Perform a liquid-liquid extraction to separate the product.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO4).
-
Filter off the drying agent.
-
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Section 5: Visualizations
References
alternative catalysts for the synthesis of functionalized benzocyclobutenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized benzocyclobutenes using alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed C-H activation reaction for benzocyclobutene synthesis is giving low yields. What are the common causes?
A1: Low yields in palladium-catalyzed C-H activation for benzocyclobutene synthesis can stem from several factors:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Degradation: Phosphine ligands, especially bulky ones like PtBu3, can be prone to oxidation. Use fresh, high-quality ligands.
-
Inappropriate Base: The choice of base is critical. Carbonate bases, like K2CO3, have been shown to be more effective than acetates or bicarbonates in facilitating the C-H activation step.[1]
-
Substrate Limitations: The reaction is often most efficient for substrates with a quaternary benzylic carbon. Substrates with tertiary benzylic carbons may require indirect methods, such as decarboxylation from a diester precursor.[1][2]
-
Steric Hindrance: Large substituents on the aromatic ring can hinder the catalytic cycle.
Q2: I am observing the formation of an unexpected regioisomer in my palladium-catalyzed reaction. How can I suppress this side product?
A2: The formation of unexpected regioisomers can occur due to a 1,4-palladium migration process, especially with substrates having small substituents para to the bromine atom.[1] To suppress this "abnormal" regioisomer, you can introduce a larger substituent at the para position.[1]
Q3: What are the main challenges when using nickel catalysts for benzocyclobutene synthesis?
A3: While nickel is a more earth-abundant and cost-effective alternative to palladium, its use in benzocyclobutene synthesis can present challenges:
-
Ligand Sensitivity: The choice of ligand is crucial for controlling the regioselectivity of C-C bond cleavage in reactions involving benzocyclobutenones.[3]
-
Redox State: Maintaining the active nickel catalytic species can be difficult, and the reaction may require specific additives or pre-catalysts.
-
Substrate Scope: The functional group tolerance of nickel catalysts can be different from palladium, potentially leading to undesired side reactions with certain substrates.
Q4: My rhodium-catalyzed reaction is not proceeding as expected. What are potential issues?
A4: In rhodium-catalyzed reactions, such as the (4+1) cycloaddition of benzocyclobutenones, several factors can affect the outcome:
-
Catalyst Activation: The generation of the active cationic rhodium species is often crucial for high reactivity and selectivity. The use of a halide scavenger like NaBArF may be necessary.[4]
-
Directing Group: For certain transformations, a temporary directing group may be required to achieve the desired reactivity and avoid side reactions like decarbonylation.[4]
-
Side Reactions: Competing reaction pathways, such as a (4+2) cycloaddition, can occur. The selectivity can be sensitive to the ligand and reaction conditions.[4]
Q5: Are there any air- and moisture-stable catalyst systems for benzocyclobutene synthesis?
A5: Some copper-catalyzed systems have shown robustness and can be performed exposed to air with undistilled, commercially available solvents.[2] This offers a practical advantage over sensitive palladium and nickel systems.
Troubleshooting Guides
Palladium-Catalyzed C-H Activation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd(0) oxidized) | Use fresh Pd(OAc)2, ensure inert atmosphere, and use dry, degassed solvents. |
| Ineffective base | Switch to K2CO3 as the base.[1] | |
| Substrate incompatibility | For substrates without a quaternary benzylic carbon, consider a different synthetic route or a precursor that can be converted to the desired product post-cyclization.[1][2] | |
| Formation of Regioisomers | 1,4-Palladium migration | Introduce a sterically bulky substituent at the para position of the aryl halide.[1] |
| β-Hydride Elimination | Kinetically competitive side reaction | This is a common issue with methylene C-H bonds. Consider a Pd(II)-catalyzed system with a transient directing group which can favor methylene C(sp3)-H arylation.[5] |
Alternative Catalyst Systems (Ni, Rh, Cu)
| Issue | Catalyst System | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Copper-Catalyzed | Inactive catalyst (Cu(I) oxidized) | Although some systems are air-tolerant, for sensitive substrates, degas solvents and use a reducing agent like sodium ascorbate if necessary. |
| Nickel-Catalyzed | Incorrect ligand for desired selectivity | Screen different phosphine ligands (e.g., dpppe vs. PMe3) to control the desired bond cleavage pathway.[3] | |
| Rhodium-Catalyzed | Incomplete catalyst activation | Ensure the formation of the active cationic rhodium species by using an appropriate activator (e.g., NaBArF).[4] | |
| Formation of Side Products | Rhodium-Catalyzed | Competing cycloaddition pathway | Optimize the directing group and reaction conditions to favor the desired (4+1) over the (4+2) cycloaddition.[4] |
| Nickel-Catalyzed | Undesired C-C bond cleavage | The choice of ligand is critical for directing the regioselectivity of ring-opening or insertion reactions.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data for different catalytic systems used in the synthesis of functionalized benzocyclobutenes.
Table 1: Palladium-Catalyzed C-H Activation
| Catalyst System | Substrate Type | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 / PtBu3 | Aryl bromides with quaternary benzylic carbons | 120-140 | 12-24 | 44-92 | [1][2] |
| Pd(II) / Glycine / 2-pyridone ligand | Iodoaryl ketones | 120-150 | 16 | up to 90 | [5] |
Table 2: Alternative Catalyst Systems
| Catalyst System | Reaction Type | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu(I) salt | Intramolecular cascade of enynones | Room Temp | 0.5-2 | 75-95 | [2] |
| Ni(cod)2 / Ligand | Reaction of benzocyclobutenones with alkynyltrifluoroborates | 80 | 12 | 50-95 | [3] |
| [Rh(C2H4)2Cl]2 / NaBArF | (4+1) Cycloaddition of benzocyclobutenones and styrenes | 60 | 20-48 | up to 90 | [4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Benzocyclobutenes via C-H Activation [1][2]
-
To a flame-dried Schlenk tube, add the aryl bromide substrate (1.0 equiv), Pd(OAc)2 (0.05 equiv), and PtBu3 (0.10 equiv).
-
Add K2CO3 (2.0 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of Furan-Tethered Benzocyclobutenes [2]
-
To a reaction tube, add the conjugated enynone substrate (1.0 equiv) and a copper(I) salt (e.g., CuI, 5 mol%).
-
Add the solvent (e.g., CH2Cl2).
-
Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for catalyzed benzocyclobutene synthesis.
Caption: Troubleshooting logic for optimizing benzocyclobutene synthesis.
References
- 1. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-Controlled Nickel-Catalyzed Reactions of Benzocyclobutenones with Alkynyltrifluoroborates: Diverse Construction of Polysubstituted Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Managing o-Quinodimethane Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thermally unstable o-quinodimethane (o-QDM) intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the generation and trapping of o-quinodimethane intermediates.
Question: My Diels-Alder reaction with a thermally generated o-QDM is giving a low yield of the desired cycloadduct. What are the common causes and solutions?
Answer: Low yields in o-QDM Diels-Alder reactions are a frequent issue, often stemming from the high reactivity and thermal instability of the intermediate.[1] Common causes include:
-
Polymerization of the o-QDM: The primary competing reaction is often the polymerization of the highly reactive o-QDM intermediate.[2]
-
Inefficient Trapping: The concentration or reactivity of the dienophile may be insufficient to trap the o-QDM as it is generated.
-
Thermal Decomposition: The high temperatures required for generation from some precursors can lead to decomposition of the starting material, dienophile, or the product itself.[3][4]
-
Side Reactions: Depending on the generation method, side reactions such as reduction can compete with the desired pathway.[1]
Troubleshooting Steps:
-
Optimize Dienophile Concentration: Increase the concentration of the dienophile (use it in excess, e.g., 3 equivalents or more) to favor the bimolecular trapping reaction over the polymerization of the o-QDM.[3]
-
Select a More Reactive Dienophile: Electron-deficient dienophiles are typically more reactive towards the electron-rich o-QDM diene. Consider switching to a dienophile with stronger electron-withdrawing groups.
-
Lower the Reaction Temperature: If possible, switch to a precursor that generates the o-QDM at a lower temperature. For example, certain benzosultines can extrude SO2 at around 100°C, whereas other methods might require temperatures exceeding 200°C.[3] Photochemical generation can also be an option to avoid high temperatures.[5][6]
-
Consider an Intramolecular Approach: If applicable to your synthetic target, an intramolecular Diels-Alder (IMDA) reaction can be significantly more efficient, as the dienophile is tethered to the o-QDM precursor, eliminating the concentration dependence of the trapping step.[7]
-
Change the Generation Method: Some generation methods are cleaner than others. For instance, the dehalogenation of α,α'-dihalo-o-xylenes in an aqueous medium using zinc can be efficient, and catalysis with complexes like tris-triphenylphosphine ruthenium(II) dichloride has been shown to reduce side reactions.[1]
Question: I am observing significant amounts of polymer by-product. How can I suppress the polymerization of the o-QDM intermediate?
Answer: Polymerization is a common fate for untrapped o-QDMs.[2] The key to suppression is to ensure the trapping reaction is kinetically favored.
-
Slow Generation: Generate the o-QDM slowly in the presence of a high concentration of the trapping agent. This keeps the instantaneous concentration of the o-QDM low, minimizing its self-reaction.
-
High Dienophile Concentration: As mentioned above, using a large excess of a highly reactive dienophile is the most direct way to outcompete polymerization.
-
Solvent Choice: While less commonly cited as a primary factor for polymerization, the solvent can influence reaction rates. Ensure your solvent is inert and does not promote side reactions. High-boiling point solvents like diphenyl ether are often used for high-temperature generation, but dilution can be a factor.[3]
Question: The stereoselectivity of my Diels-Alder reaction is poor. How can I improve it?
Answer: Achieving high stereoselectivity can be challenging due to the high temperatures often required for o-QDM generation, which can overcome the small energy differences between stereoisomeric transition states.[3][4]
-
Lower Reaction Temperature: This is the most critical factor. Employing a precursor that reacts at a lower temperature will generally lead to better stereoselectivity.
-
Chiral Auxiliaries: Use a chiral dienophile or a precursor with a chiral auxiliary to induce facial selectivity.
-
Catalysis: While challenging, catalytic enantioselective methods are emerging. These often involve generating the o-QDM under milder conditions where a chiral catalyst can effectively control the stereochemical outcome of the cycloaddition.[8]
-
Precursor Stereochemistry: In certain systems, such as those involving atropisomeric o-QDMs, the stereochemistry of the precursor can be transferred with high fidelity to the product, even at elevated temperatures, due to the high configurational stability of the intermediates.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are o-quinodimethane (o-QDM) intermediates and why are they so unstable?
A1: ortho-Quinodimethanes are highly reactive molecules that function as transient dienes in chemical reactions, most notably in Diels-Alder cycloadditions.[1][9] Their instability stems from the fact that they are dearomatized isomers of stable aromatic compounds. They possess a high tendency to re-aromatize, which they can achieve through dimerization, polymerization, or cycloaddition reactions that restore the stable benzene ring system in the product.[3]
Q2: What are the primary methods for generating o-QDM intermediates in situ?
A2: Because of their instability, o-QDMs must be generated in situ for synthetic applications.[1] The most common methods involve:
-
Thermal Ring-Opening of Benzocyclobutenes: Heating benzocyclobutenes induces a conrotatory ring-opening to form the (E,E)-o-QDM.[7]
-
Thermal Extrusion of Small Molecules: Precursors like benzocyclic sulfones (extruding SO₂) or benzosultines are heated to release a stable small molecule and generate the o-QDM.[3][10]
-
1,4-Elimination Reactions: The dehalogenation of α,α'-dihalo-o-xylenes using metals like zinc is a classic method.[1]
-
Photochemical Generation: UV irradiation of compounds like o-methylphenyl ketones or o-(N-trimethylsilyliminomethyl)toluene can generate o-QDM intermediates.[5][6][11]
-
Palladium-Catalyzed Methods: Modern methods allow for the generation of o-QDMs under milder, palladium-catalyzed conditions from readily available starting materials.[8][12]
Q3: Can o-QDM intermediates be stabilized or isolated?
A3: Generally, o-QDMs are too reactive to be isolated.[11] However, stabilization can be achieved through several strategies. Sterically bulky substituents can hinder dimerization and polymerization pathways.[13] Additionally, incorporating the o-QDM framework into a larger π-conjugated system can impart some stability, and in rare cases, stable, isolable o-QDM derivatives have been synthesized and characterized.[13][14]
Data Presentation: Comparison of o-QDM Generation Methods
The following table summarizes conditions for various methods used to generate o-QDM intermediates for subsequent Diels-Alder reactions.
| Precursor Type | Generation Method | Typical Temperature | Catalyst / Reagent | Key Advantages | Common Issues | Reference(s) |
| Benzocyclobutene | Thermal Ring-Opening | 180 - 230 °C | None (Heat) | Clean reaction, predictable stereochemistry | High temperature required, precursor synthesis | [3][7] |
| Benzocyclic Sulfone | Thermal SO₂ Extrusion | > 200 °C | None (Heat) | Precursors can be readily prepared | Very high temperature, potential side reactions | [3][10] |
| Benzosultine | Thermal SO₂ Extrusion | ~100 °C | None (Heat) | Significantly lower temperature | Precursor stability can be an issue | [3] |
| α,α'-Dibromo-o-xylene | Dehalogenation | Room Temperature | Zinc, RuCl₂(PPh₃)₃ | Very mild conditions, aqueous medium possible | Stoichiometric metal waste, side reactions | [1] |
| 2-Vinylbromoarene | Multicomponent Assembly | 70 - 90 °C | Pd(OAc)₂ / DPEphos | Mild conditions, convergent, high diversity | Requires catalyst and multiple components | [8][12] |
| o-Alkyl Benzophenone | Photoenolization | Room Temperature | UV Light (e.g., 365 nm) | Avoids high heat, mild conditions | Quantum yield, specialized equipment | [6] |
Experimental Protocols
Protocol 1: Generation of o-Quinodimethane via Dehalogenation and Trapping with N-Phenylmaleimide
This protocol is adapted from the procedure for generating o-QDM in an aqueous medium.[1]
Materials:
-
α,α'-Dibromo-o-xylene
-
N-Phenylmaleimide (dienophile)
-
Zinc dust
-
Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃] (catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylmaleimide (0.6 mmol, 1.1 eq).
-
Add α,α'-dibromo-o-xylene (0.5 mmol, 1.0 eq) and the RuCl₂(PPh₃)₃ catalyst (5 mg, ~1 mol%).
-
Add 2 mL of saturated aqueous NH₄Cl solution and 0.5 mL of acetonitrile. The mixture will be biphasic.
-
Begin vigorous stirring to ensure good mixing between the aqueous and organic phases.
-
To this stirring mixture, add zinc dust (1.0 mmol, 2.0 eq) portion-wise over a period of 10 minutes at room temperature.
-
Continue to stir the reaction mixture vigorously for 1 hour. Monitor the reaction progress by TLC if desired, using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding 5 mL of 2 N HCl to dissolve the remaining zinc.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.
Visualizations
Diagram 1: Generation and Reaction Pathways of o-Quinodimethane
References
- 1. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electro-organic reactions. Part 54. Quinodimethane chemistry. Part 2. Electrogeneration and reactivity of o-quinodimethanes [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Photochemistry of silylimines: Diels–Alder trapping of a photochemically generated o-quinodimethane intermediate from o-(N-trimethylsilyliminomethyl)toluene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
avoiding unwanted regioisomers in the synthesis of substituted benzocyclobutenes
Welcome to the technical support center for the synthesis of substituted benzocyclobutenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high regioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed C-H activation of an ortho-halotoluene derivative is producing a significant amount of an unwanted regioisomer. What is the likely cause and how can I fix it?
A1: The formation of an unexpected regioisomer in the palladium-catalyzed synthesis of benzocyclobutenes from substrates with small substituents is often attributed to a 1,4-palladium migration process.[1][2] This side reaction can compete with the desired direct C-H activation, leading to a mixture of products.
Troubleshooting Steps:
-
Increase Steric Hindrance: The formation of the "abnormal" regioisomer can often be suppressed by introducing a larger substituent on the aromatic ring, particularly at the position para to the halogen.[1][2] The steric bulk of this group can disfavor the palladium migration pathway.
-
Optimize the Base: The choice of base is critical. Potassium carbonate (K₂CO₃) has been shown to be more effective than other bases like acetate or bicarbonate in promoting the desired C-H activation while minimizing side reactions.[1][2] This is because the carbonate can efficiently abstract the proton while maintaining a specific coordination mode with the palladium center.[1][2]
-
Ligand Selection: The use of a bulky electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(tBu)₃), is crucial for promoting the desired C-H activation pathway.[3]
Q2: I am attempting a methyl-selective C-H activation to form a benzocyclobutene, but I am observing low yields and reaction stalling. What are the potential issues?
A2: Low yields or stalled reactions in methyl-selective C-H activations for benzocyclobutene synthesis can arise from several factors related to the substrate, catalyst, or reaction conditions.
Troubleshooting Steps:
-
Substrate Suitability: This specific palladium-catalyzed reaction is often most efficient for substrates that have a quaternary benzylic carbon.[1][2] If your substrate has a tertiary benzylic carbon, the reaction may not proceed efficiently. An alternative approach for these substrates is to use a diester precursor followed by a decarboxylation step.[1]
-
Catalyst and Ligand: The combination of a palladium source like Pd(OAc)₂ and a bulky phosphine ligand such as P(tBu)₃ is optimal for this transformation.[1][3] Ensure the quality and correct ratio of both the catalyst and ligand.
-
Reaction Temperature: These reactions often require elevated temperatures to proceed efficiently. Ensure your reaction is being conducted at the appropriate temperature as specified in the relevant literature protocols.
Q3: How can I achieve methylene-selective C-H activation to synthesize benzocyclobutenes, and what are the key parameters to control?
A3: Methylene-selective C-H arylation for benzocyclobutene synthesis can be achieved using a Pd(II)-catalyzed approach with a transient directing group.[4][5] This method is particularly useful for creating benzocyclobutenes that are not gem-disubstituted at the benzylic position.
Key Control Parameters:
-
Transient Directing Group: The use of a transient directing group, such as glycine, is essential to guide the palladium catalyst to the methylene C-H bond.[4][5]
-
Ligand: A 2-pyridone ligand is often employed to facilitate the concerted metalation-deprotonation step and control the methylene selectivity.[4][5]
-
Reaction Conditions: The specific choice of palladium catalyst, base, and solvent are critical and should be carefully optimized based on the substrate.
Troubleshooting Guide: Regioisomer Formation
This guide provides a structured approach to diagnosing and resolving issues with unwanted regioisomer formation during benzocyclobutene synthesis.
dot
References
- 1. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the 1H and 13C NMR Data of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, benchmarked against its non-brominated parent compound, benzocyclobutene, and its isomer, 4-bromobenzocyclobutene.
While a complete, publicly available dataset for this compound remains elusive in the reviewed literature, this guide synthesizes available data for closely related compounds to predict and understand its spectral characteristics. Analysis of the parent compound and a key isomer provides a robust framework for interpreting the influence of the bromine substituent on the chemical environment of the bicyclo[4.2.0]octa-1,3,5-triene core.
Comparative NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for benzocyclobutene and 4-bromobenzocyclobutene. This data serves as a crucial reference for predicting the spectral features of this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| Benzocyclobutene | CDCl₃ | 7.18 | m | - | H-3, H-6 |
| 7.05 | m | - | H-4, H-5 | ||
| 3.18 | s | - | H-7, H-8 | ||
| 4-Bromobenzocyclobutene | CDCl₃ | 7.40 | d | 7.8 | Ar-H |
| 7.26 | s | - | Ar-H | ||
| 6.99 | d | 7.8 | Ar-H | ||
| 3.31-3.10 | m | - | CH₂-CH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| Benzocyclobutene | CDCl₃ | 145.5 | C-1, C-2 |
| 127.3 | C-4, C-5 | ||
| 122.2 | C-3, C-6 | ||
| 29.7 | C-7, C-8 | ||
| 4-Bromobenzocyclobutene | - | Data not available in the reviewed literature | - |
Predicted Spectral Characteristics of this compound
Based on the principles of NMR spectroscopy and the data from analogous compounds, the following characteristics can be anticipated for the ¹H and ¹³C NMR spectra of this compound:
-
¹H NMR Spectrum: The introduction of a bromine atom at the C-3 position is expected to significantly influence the chemical shifts of the aromatic protons. The proton at C-4 will likely experience the most substantial downfield shift due to the anisotropic effect of the bromine atom. The protons on the cyclobutene ring (H-7 and H-8) are expected to remain as a singlet, but its chemical shift may be slightly altered compared to benzocyclobutene due to the electronic changes in the aromatic ring.
-
¹³C NMR Spectrum: The carbon directly attached to the bromine atom (C-3) will exhibit a characteristic chemical shift, typically in the range of 110-130 ppm. The other aromatic carbon signals will also be affected, with C-2 and C-4 showing the most significant changes in their chemical shifts compared to benzocyclobutene. The signals for the aliphatic carbons (C-7 and C-8) are expected to be less affected.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for obtaining high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired FID and phase correct the resulting spectrum. Reference the spectrum to the deuterated solvent peak.
Experimental Workflow Diagram
Caption: Workflow for NMR Sample Preparation, Data Acquisition, Processing, and Analysis.
A Comparative Guide to the Reactivity of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Phenylbicyclo[4.2.0]octa-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Phenylbicyclo[4.2.0]octa-1,3,5-triene. The core reactivity of these benzocyclobutene (BCB) derivatives is governed by the thermally induced electrocyclic ring-opening of the strained four-membered ring to form a highly reactive ortho-quinodimethane intermediate. This intermediate can then participate in various cycloaddition reactions, most notably the Diels-Alder reaction. The nature of the substituent at the 3-position significantly influences the kinetics of this ring-opening and the subsequent reactivity of the intermediate.
Core Reactivity Pathway
The fundamental reaction pathway for both compounds involves a thermal equilibrium between the closed benzocyclobutene form and the open ortho-quinodimethane form. The ortho-quinodimethane is a highly reactive diene that can be trapped by a dienophile in a [4+2] cycloaddition reaction.
Unveiling Byproducts in 4-Bromobenzocyclobutene Synthesis: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of 4-Bromobenzocyclobutene, a key building block in various pharmaceutical and materials science applications. Leveraging Gas Chromatography-Mass Spectrometry (GC-MS) data, we offer insights into the formation of impurities and present detailed experimental protocols for their identification and quantification.
Synthesis of 4-Bromobenzocyclobutene: A Look at the Primary Route and Its Impurities
The most common and direct method for the synthesis of 4-Bromobenzocyclobutene is the electrophilic aromatic substitution of benzocyclobutene with bromine. While effective, this route is not without its challenges, primarily the formation of polybrominated byproducts. Understanding the impurity profile is crucial for optimizing reaction conditions and ensuring the quality of the final product.
A prevalent alternative approach involves the dehydrohalogenation of a dibrominated precursor, which can also introduce isomeric impurities depending on the starting material's purity.
Byproduct Formation in the Bromination of Benzocyclobutene
The direct bromination of benzocyclobutene typically yields the desired 4-Bromobenzocyclobutene along with a significant percentage of polybrominated species. These byproducts arise from the further reaction of the mono-brominated product with the brominating agent.
| Product/Byproduct | Synthesis Route | Typical Yield (%) | Method of Analysis |
| 4-Bromobenzocyclobutene | Direct Bromination of Benzocyclobutene | 76.9%[1] | GC-MS |
| Polybrominated Byproducts | Direct Bromination of Benzocyclobutene | 21.5%[1] | GC-MS |
The polybrominated byproducts consist of a mixture of dibromobenzocyclobutene isomers, with the exact distribution depending on the reaction conditions. The primary components of this mixture are expected to be 3,5-dibromobenzocyclobutene and 3,4-dibromobenzocyclobutene, arising from further electrophilic substitution on the aromatic ring.
Experimental Protocols
Synthesis of 4-Bromobenzocyclobutene via Direct Bromination
This protocol is adapted from established literature procedures.
Materials:
-
Benzocyclobutene
-
Liquid Bromine
-
Water (deionized)
-
n-Hexane
-
Sodium Sulfite
-
5% Sodium Hydroxide solution
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, disperse benzocyclobutene (1 equivalent) in water.
-
Cool the mixture in an ice bath.
-
Slowly add liquid bromine (1 equivalent) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Extract the reaction mixture with n-hexane.
-
Wash the organic layer sequentially with a saturated sodium sulfite solution, water, and a 5% sodium hydroxide solution, followed by a final wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to separate the desired 4-Bromobenzocyclobutene from less volatile polybrominated byproducts.
GC-MS Analysis of Byproducts
The following protocol outlines a general method for the analysis of the crude reaction mixture to identify and quantify 4-Bromobenzocyclobutene and its byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject 1 µL of the diluted sample into the GC-MS system.
Data Analysis:
-
Identify the peaks corresponding to benzocyclobutene (starting material), 4-Bromobenzocyclobutene (product), and dibromobenzocyclobutene isomers (byproducts) by comparing their mass spectra with reference spectra in a database (e.g., NIST).
-
The relative percentage of each component can be determined from the peak areas in the total ion chromatogram (TIC).
Visualizing the Workflow
The following diagrams illustrate the synthesis and analysis workflow.
Caption: Synthetic and analytical workflow for 4-Bromobenzocyclobutene.
Caption: Reaction pathway showing the formation of the main product and byproducts.
Conclusion
The synthesis of 4-Bromobenzocyclobutene via direct bromination of benzocyclobutene is a straightforward method that produces the desired product in good yield. However, the formation of polybrominated byproducts is a significant consideration. The use of GC-MS is an indispensable tool for the qualitative and quantitative analysis of the reaction mixture, enabling researchers to identify impurities and optimize reaction conditions to enhance product purity. The detailed protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and quality control of this important chemical intermediate.
References
Unveiling the Molecular Architecture of Benzocyclobutene: A Comparative Analysis of Theoretical and Experimental Bond Lengths
For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. In this guide, we delve into the bond lengths of the benzocyclobutene ring system, offering a comparative analysis of data derived from experimental techniques and theoretical calculations. This information is crucial for comprehending the molecule's inherent strain, reactivity, and potential applications in medicinal chemistry and materials science.
The unique fusion of an aromatic benzene ring with a strained four-membered cyclobutane ring in benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene) results in a fascinating molecular structure with distinct bond characteristics. Understanding the precise lengths of these bonds is critical for predicting the molecule's behavior in chemical reactions and its suitability for various applications.
At a Glance: Comparing Theoretical and Experimental Bond Lengths
The table below summarizes the available theoretical and experimental bond lengths for the key carbon-carbon bonds within the benzocyclobutene ring system. It is important to note that obtaining precise experimental data for the unsubstituted benzocyclobutene molecule is challenging due to its reactivity. Therefore, data from derivatives or gas-phase studies are often utilized.
| Bond | Atom Connections | Theoretical Bond Length (Å) | Experimental Bond Length (Å) | Method/Reference |
| Aromatic C-C | C1-C2, C2-C3, C3-C4, C4-C5, C5-C6, C6-C1 | ~1.39 - 1.40 | Not directly available for unsubstituted benzocyclobutene | DFT (B3LYP/6-31G) |
| Bridgehead C-C | C1-C6 | ~1.52 | Not directly available for unsubstituted benzocyclobutene | DFT (B3LYP/6-31G) |
| Cyclobutene C-C (fused) | C1-C7, C6-C8 | ~1.51 | Not directly available for unsubstituted benzocyclobutene | DFT (B3LYP/6-31G) |
| Cyclobutene C-C (aliphatic) | C7-C8 | ~1.57 | Not directly available for unsubstituted benzocyclobutene | DFT (B3LYP/6-31G) |
Note: The theoretical values presented are representative and can vary depending on the computational method and basis set employed. Direct experimental values for the parent benzocyclobutene are scarce in the readily available literature.
Delving into the Methodologies
The determination of molecular bond lengths relies on a synergistic relationship between experimental measurements and theoretical calculations. Each approach provides valuable insights into the molecular structure, and their comparison is essential for a comprehensive understanding.
Experimental Determination of Bond Lengths
Experimental methods provide direct measurements of atomic positions, from which bond lengths can be derived. The two primary techniques for determining the molecular structure of molecules like benzocyclobutene in the gas phase or solid state are:
-
Gas-Phase Electron Diffraction (GED): This technique involves scattering a beam of electrons off a gaseous sample of the molecule. The resulting diffraction pattern provides information about the internuclear distances within the molecule. GED is particularly useful for studying the structures of molecules free from intermolecular interactions that are present in the crystalline state.
-
X-ray Crystallography: In this method, X-rays are diffracted by the electrons of a crystalline sample. The diffraction pattern is then used to create a three-dimensional map of the electron density, revealing the positions of the atoms and thus the bond lengths. While powerful, this method requires the molecule to be in a crystalline form, and the observed bond lengths can be influenced by crystal packing forces.
Theoretical Calculation of Bond Lengths
Computational chemistry offers a powerful alternative and complement to experimental methods. By solving the Schrödinger equation for a given molecule, theoretical models can predict its geometric structure, including bond lengths. Key theoretical approaches include:
-
Ab initio Methods: These methods are based on first principles of quantum mechanics and do not rely on experimental parameters. Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are examples of ab initio methods of increasing accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods are also based on quantum mechanics but use the electron density to calculate the energy of the system. Functionals such as B3LYP are widely used as they provide a good balance between accuracy and computational efficiency for a wide range of molecules.
The choice of the computational method and the basis set (a set of mathematical functions used to describe the atomic orbitals) significantly impacts the accuracy of the calculated bond lengths.
Visualizing the Interplay of Theory and Experiment
The following diagram illustrates the logical workflow and the relationship between theoretical and experimental approaches in determining the bond lengths of the benzocyclobutene ring system.
Conclusion
The determination of precise bond lengths in the benzocyclobutene ring system is a multifaceted challenge that benefits from the combined application of experimental techniques and theoretical calculations. While direct experimental data for the parent molecule remains elusive, computational models provide valuable insights into its strained geometry. The continued refinement of both experimental and theoretical methodologies will undoubtedly lead to a more precise and comprehensive understanding of this important molecular scaffold, aiding in the design and development of novel therapeutic agents and advanced materials.
comparative study of different synthetic routes to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
3-Bromobicyclo[4.2.0]octa-1,3,5-triene, also commonly known as 4-bromobenzocyclobutene, is a valuable building block in organic synthesis, particularly in the preparation of complex molecules and polymers with applications in materials science and pharmaceuticals. The reactivity of the strained four-membered ring and the presence of a bromine handle make it a versatile intermediate. This guide provides a comparative analysis of different synthetic routes to this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly starts from benzocyclobutene. The key transformation is the selective bromination of the aromatic ring. Two primary methods have been reported, differing in the brominating agent and reaction conditions. A third, indirect approach involving metallation has also been described, offering a pathway to 3-substituted benzocyclobutenes.
| Route | Starting Material | Reagents/Conditions | Yield | Purity | Key Advantages | Potential Challenges |
| Route 1 | Benzocyclobutene | Bromine, Water, Ice bath (0-25°C), Darkness | 70-77%[1][2] | Not explicitly stated, but polybrominated species are byproducts[1] | Readily available and inexpensive reagents, straightforward procedure. | Formation of polybrominated byproducts, requires careful control of stoichiometry and temperature. |
| Route 2 | Benzocyclobutene | Bromine, Iodine, Acetic Acid, Room Temperature | Not explicitly stated, but described as "selective bromination"[1][3] | Not explicitly stated | High selectivity for monobromination is implied.[1][3] | Use of acetic acid may require additional workup steps; iodine is an additional reagent. |
| Route 3 | Benzocyclobutene | 1. n-Butyllithium (metalation) 2. Electrophilic bromine source | Moderate (not consistently high yields)[4] | Not explicitly stated | Allows for the preparation of various 3-substituted benzocyclobutenes, offering regiochemical control.[4] | Metalation can be technically challenging, requiring anhydrous conditions and careful temperature control; yields can be variable.[4] |
Experimental Protocols
Route 1: Bromination in a Two-Phase Aqueous System
This method is a common and relatively high-yielding procedure for the synthesis of this compound.
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve benzocyclobutene (1 equivalent) in water.[1][3]
-
Add bromine (1 equivalent) dropwise to the stirred solution while maintaining the temperature between 0 and 25°C and protecting the reaction from light.[1][2][3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring overnight.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the mixture with n-hexane and add sodium sulfite to quench the excess bromine.[6]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[2][6]
Route 2: Bromination in Acetic Acid with Iodine
This route is reported to provide selective bromination of benzocyclobutene.
Procedure:
-
Dissolve benzocyclobutene (1 equivalent) in acetic acid.[1][3]
-
At room temperature, add a mixture of bromine (1 equivalent) and a catalytic amount of iodine to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Route 3: Synthesis via Metalation
This indirect method allows for the synthesis of 3-substituted benzocyclobutenes, including the bromo derivative, by using a metalation step.
Procedure:
-
Dissolve benzocyclobutene (1 equivalent) in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78°C).
-
Slowly add a solution of n-butyllithium (1 equivalent) to the reaction mixture.
-
Stir the mixture at low temperature for a specified time to allow for the metalation to occur.
-
Add a suitable electrophilic bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) to the solution.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by chromatography or distillation to obtain this compound.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic approaches to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired yield, purity, available equipment, and tolerance for certain reagents and conditions. Route 1 offers a straightforward and high-yielding method using common laboratory reagents. Route 2 may provide higher selectivity, which could be advantageous in minimizing byproduct formation. Route 3, while potentially lower-yielding and more technically demanding, offers the flexibility to introduce other substituents at the 3-position, making it a valuable tool for the synthesis of a broader range of benzocyclobutene derivatives. Careful consideration of these factors will enable the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Bromobenzocyclobutene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic intermediates like 4-Bromobenzocyclobutene is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comparative overview of two primary analytical techniques for the quantification of 4-Bromobenzocyclobutene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While specific validated analytical method data for 4-Bromobenzocyclobutene is not extensively available in the public domain, this guide leverages performance data from validated methods for structurally similar brominated aromatic compounds, such as 4-bromotoluene and 4-bromobiphenyl, to provide a robust framework for method selection and validation. The methodologies presented are based on established analytical principles and are in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC for the quantification of 4-Bromobenzocyclobutene depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. 4-Bromobenzocyclobutene is a semi-volatile and thermally stable compound, making it amenable to analysis by both GC-MS and HPLC.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with ultraviolet-visible (UV-Vis) absorbance-based detection. |
| Sensitivity | High, excellent for trace-level quantification. | Moderate to high, depending on the chromophore of the analyte. |
| Selectivity | Very high, as the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. | Good, but can be limited by co-eluting compounds that have similar UV spectra. |
| Sample Volatility | Requires analytes to be volatile or semi-volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Typical Linearity (r²) | ≥ 0.998[1] | ≥ 0.998[2][3][4] |
| Typical Accuracy (% Recovery) | 80.23 - 115.41%[1] | 98 - 104%[4] |
| Typical Precision (%RSD) | ≤ 12.03% (intra-day)[1] | ≤ 2%[5] |
| Typical Limit of Detection (LOD) | 0.4 - 1.3 µg/kg[6] | 0.05 µg/mL[5] |
| Typical Limit of Quantitation (LOQ) | 10 - 28 µg/kg[6] | 0.2 µg/mL[5] |
Table 1: Comparison of GC-MS and HPLC for the Quantification of 4-Bromobenzocyclobutene (Data based on structurally similar compounds).
Experimental Workflows and Method Validation
A typical workflow for the validation of a new analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates the key stages in the analytical method validation process.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following are proposed starting protocols for the quantification of 4-Bromobenzocyclobutene using GC-MS and HPLC. These protocols are based on methods developed for analogous brominated aromatic compounds and should be optimized and validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a sensitive and selective GC-MS method for the quantification of 4-Bromobenzocyclobutene.
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
High-purity helium as the carrier gas.
-
4-Bromobenzocyclobutene reference standard.
-
HPLC-grade solvent for sample and standard preparation (e.g., hexane or ethyl acetate).
2. Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/minute to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for 4-Bromobenzocyclobutene would need to be determined from a full scan mass spectrum of the reference standard.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Bromobenzocyclobutene reference standard and dissolve it in 100 mL of a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing 4-Bromobenzocyclobutene in the chosen solvent to achieve a concentration within the calibration range.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank solvent and a sample matrix without the analyte to ensure no interfering peaks at the retention time of 4-Bromobenzocyclobutene.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze samples spiked with known amounts of 4-Bromobenzocyclobutene at different concentration levels. The recovery should be within an acceptable range (e.g., 90-110%).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a robust HPLC method with UV detection for the quantification of 4-Bromobenzocyclobutene.
1. Instrumentation and Reagents:
-
High-performance liquid chromatograph with a UV or Diode-Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
4-Bromobenzocyclobutene reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for 4-Bromobenzocyclobutene (to be determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Bromobenzocyclobutene reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
4. Validation Parameters to be Assessed:
-
The same validation parameters as described for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed according to ICH guidelines.
Logical Decision Flow for Method Selection
The choice of the most appropriate analytical technique often involves a logical decision-making process based on the specific requirements of the analysis.
Caption: Decision flow for selecting an analytical method.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 4-Bromobenzocyclobutene.
-
GC-MS is the preferred method when high sensitivity and selectivity are required, especially for the analysis of trace levels of the compound or in complex sample matrices. The mass spectral data provides an additional layer of confirmation for the identity of the analyte.
-
HPLC-UV/DAD offers a robust and often more accessible alternative for routine quality control analysis where the concentration of 4-Bromobenzocyclobutene is expected to be higher and the sample matrix is relatively clean.
The selection of the most suitable method should be based on a thorough evaluation of the specific analytical needs, available resources, and the required validation parameters. The protocols and comparative data presented in this guide, based on structurally similar compounds, provide a solid foundation for the development and validation of a robust analytical method for 4-Bromobenzocyclobutene.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 6. Development and validation of a liquid chromatography-mass spectrometry method for simultaneous analysis of triazine-based brominated flame retardants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the thermal stability of polymers derived from different benzocyclobutene monomers
An objective analysis of the thermal properties of polymers synthesized from various benzocyclobutene (BCB) monomers, supported by experimental data, to inform researchers, scientists, and drug development professionals in material selection.
The thermal stability of polymers is a critical determinant of their application scope, particularly in fields demanding high-temperature resilience such as microelectronics and aerospace. Benzocyclobutene (BCB)-based polymers have garnered significant attention due to their excellent thermal and dielectric properties. The inherent strain of the four-membered ring in the BCB monomer allows for thermal ring-opening and subsequent polymerization into a highly cross-linked, stable network without the evolution of volatile byproducts. This guide provides a comparative analysis of the thermal stability of polymers derived from different BCB monomers, summarizing key quantitative data and detailing the experimental methodologies used for their characterization.
Quantitative Comparison of Thermal Properties
The thermal stability of polymers is primarily assessed by two key parameters: the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation. A high Tg is desirable for maintaining structural integrity at elevated temperatures, while a high Td signifies superior resistance to thermal breakdown. The following table summarizes these properties for polymers derived from a range of BCB monomers, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Benzocyclobutene Monomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield (%) | Reference |
| Fluorinated Benzocyclobutene | Cross-linked Polymer | 263 | - | - | [1][2][3] |
| Anethole and Benzocyclobutene | Cross-linked Polymer | up to 290 | up to 425 | - | [4] |
| 1-Cyano-5-amino-benzocyclobutene with 4,4′-oxydiphthalic anhydride | Cyano-containing BCB-terminated imide | - | - | - | [5] |
| Benzocyclobutene-functionalized hyperbranched polysiloxane | Cross-linked Polysiloxane | - | 512 | - | [6] |
| Benzocyclobutene-functionalized poly(m-phenylene) | Cross-linked Poly(m-phenylene) | - | 547 | 71 | [7] |
| Divinylsiloxane-bis-benzocyclobutene (DVS-bisBCB) with BCB-POSS | Composite | - | >470 | - | [8][9] |
| BCB Modified Silicone Resins | Functional Silicone Resin | - | up to 495 | up to 74 | [10] |
Influence of Monomer Structure on Thermal Stability
The data presented above highlights a clear correlation between the chemical structure of the BCB monomer and the thermal stability of the resulting polymer.
Fluorination: The introduction of fluorine atoms into the BCB monomer, as seen in the fluorinated benzocyclobutene polymer, results in a material with a respectable glass transition temperature of 263 °C.[1][2][3] Fluorination is a well-known strategy to enhance thermal stability and chemical resistance in polymers.
Aromatic and Imide Backbones: Incorporating rigid aromatic structures and imide linkages into the polymer backbone significantly enhances thermal stability. For instance, polymers derived from anethole and benzocyclobutene exhibit a high 5% weight loss temperature of up to 425 °C and a glass transition temperature of up to 290 °C.[4] Furthermore, a benzocyclobutene-functionalized poly(m-phenylene) demonstrates an exceptional 5% weight loss temperature of 547 °C and a high char yield of 71%, indicating the formation of a stable carbonaceous residue upon heating.[7]
Siloxane and Polysiloxane Modifications: The incorporation of silicon-containing moieties, such as in benzocyclobutene-functionalized hyperbranched polysiloxane and BCB-modified silicone resins, leads to polymers with very high decomposition temperatures. The polysiloxane derivative shows a Td5 of 512 °C, while the silicone resins can reach up to 495 °C with a high char yield of 74%.[6][10] The inorganic siloxane backbone contributes to this enhanced thermal resilience. The widely used divinylsiloxane-bis-benzocyclobutene (DVS-bisBCB) also exhibits high thermal stability.[5]
Functional Group Modification: The introduction of specific functional groups can also influence the curing temperature and subsequent thermal properties. For example, a novel cyano-containing BCB-terminated imide monomer was developed to achieve a lower curing temperature (a 50–100°C reduction compared to typical BCBs), which is advantageous for processing temperature-sensitive components.[5]
Logical Relationship Diagram
The following diagram illustrates the relationship between the type of BCB monomer and the resulting polymer's thermal stability.
Caption: Relationship between BCB monomer type and polymer thermal properties.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The following provides a general overview of the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The sample is heated in a TGA instrument under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight.
-
The char yield is the percentage of the initial sample weight remaining at the end of the experiment (e.g., at 800 °C or 1000 °C).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, which typically involves heating, cooling, and a second heating cycle to erase the thermal history of the sample. A common heating rate is 10 °C/min.
-
The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Fluorinated Benzocyclobutene-Based Lowâk Polymer at High Frequency - ACS Applied Polymer Materials - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Applications of Halogenated Benzocyclobutenes
Halogenated benzocyclobutenes are a versatile class of compounds that have garnered significant interest across various scientific disciplines. Their unique strained four-membered ring fused to a halogen-substituted benzene ring imparts distinct reactivity and properties, making them valuable building blocks in polymer science, organic synthesis, and medicinal chemistry. This guide provides a comparative overview of their applications, supported by experimental data and detailed methodologies.
Polymer Science: Engineering High-Performance Dielectrics
In the field of polymer science, halogenated benzocyclobutenes are primarily utilized in the development of high-performance polymers for the microelectronics industry. The introduction of halogen atoms, particularly fluorine, into the benzocyclobutene (BCB) structure can significantly enhance the dielectric properties and thermal stability of the resulting polymers. These materials are crucial for applications such as wafer bonding, optical interconnects, and as low-κ dielectrics.
The primary advantage of BCB-based polymers stems from the thermal ring-opening of the cyclobutene ring to form a highly reactive o-xylylene intermediate. This intermediate readily undergoes polymerization and cross-linking without the release of volatile byproducts, a critical feature for microelectronic fabrication. Halogenation, especially fluorination, lowers the dielectric constant and dielectric loss of the polymer, making it an excellent insulator for high-frequency applications.
Comparative Performance of Halogenated BCB Polymers
The following table summarizes the key performance metrics of various halogenated and non-halogenated benzocyclobutene-based polymers, demonstrating the impact of halogenation.
| Polymer/Monomer | Dielectric Constant (Dk) | Dielectric Loss (Df) | Curing/Cross-linking Temperature (°C) | Thermal Stability (Tg or Td) (°C) | Reference |
| Divinylsiloxane-bis-benzocyclobutene (DVS-BCB) | 2.65 | - | >250 | Tg >350 | [1] |
| Perfluorocyclobutane (PFCB) | 2.4 | - | - | Stable up to 350 | [2] |
| Linear Fluorinated BCB (4F-bis-BCB) Copolymer | <2.6 (at 10 GHz) | <1.57x10⁻² (at 10 GHz) | 200-300 | - | [3] |
| Fluorinated BCB with vinyl groups | 2.53 (at 5 GHz) | 2.18x10⁻³ (at 5 GHz) | - | Tg = 263 | [4] |
| Triazine-based fluorinated BCB polymer | <2.76 | ~0.0025 | - | Td (5% weight loss) up to 425 | [1] |
| Spiro-centered fluorinated macromonomer polymer | 2.58 (at 30 MHz) | - | - | Tg ≈ 316 | [5] |
| 1-Ethoxyvinylbenzocyclobutene polymer | - | - | 100-150 | - | [6] |
| Butoxide-substituted BCB in polystyrene | - | - | 120 | - | [6] |
| Tetraphenylethylene-modified BCB (TPE-BCB) | - | - | 190 | - | [7] |
Experimental Protocol: Synthesis of a Linear Fluorinated Benzocyclobutene Monomer (4F-bis-BCB)
This protocol describes a one-step copper-catalyzed etherification reaction to synthesize a linear fluorinated benzocyclobutene-type monomer.[3]
Materials:
-
Halogenated benzocyclobutene precursor
-
Fluorinated diol
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction flask under an inert atmosphere, add the halogenated benzocyclobutene precursor, fluorinated diol, copper catalyst, ligand, and base.
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the precipitate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis workflow for a linear fluorinated BCB monomer.
Organic Synthesis: Versatile Intermediates for Complex Molecules
In organic synthesis, the halogen atom on the benzocyclobutene ring serves as a versatile functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[8] This allows for the construction of complex molecular architectures. Furthermore, the inherent reactivity of the strained cyclobutene ring, which can undergo thermal ring-opening to an o-xylylene, makes halogenated benzocyclobutenes valuable precursors in Diels-Alder reactions for the synthesis of polycyclic compounds.[9][10]
Palladium-Catalyzed Synthesis of Benzocyclobutenes
An efficient method for synthesizing substituted benzocyclobutenes involves the palladium-catalyzed C-H activation of methyl groups.[11][12][13] The following table provides a comparison of yields for different substrates using this methodology.
| Substrate (2-bromo-R-benzene) | R | Yield (%) | Reference |
| tert-butyl | H | 85 | [11][12] |
| 1,1-dimethylpropyl | H | 92 | [11][12] |
| 1-ethyl-1-methylpropyl | H | 88 | [11][12] |
| 1,1-diethylpropyl | H | 74 | [11][12] |
| 1-methyl-1-phenyl-ethyl | H | 44 | [11][12] |
| tert-butyl | 4-Me | 75 | [11][12] |
| tert-butyl | 4-OMe | 72 | [11][12] |
Experimental Protocol: Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis
This protocol is adapted from the work of Baudoin and coworkers.[11][12]
Materials:
-
Substituted 2-bromobenzene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with the 2-bromobenzene derivative, Pd(OAc)₂, P(tBu)₃, and K₂CO₃.
-
Add anhydrous DMF to the tube.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a given time (e.g., 16 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for palladium-catalyzed benzocyclobutene synthesis.
Medicinal Chemistry: Scaffolds for Bioactive Compounds
In medicinal chemistry, halogen atoms are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated benzocyclobutenes, therefore, represent an interesting scaffold for the development of new therapeutic agents. While specific examples of halogenated benzocyclobutenes as approved drugs are not abundant, the principles of using halogenation to enhance biological activity are well-established, particularly in the field of protein kinase inhibitors.[14][15][16]
Bioactivity of Halogenated Compounds
The following table presents minimum inhibitory concentration (MIC) values for some naturally occurring chlorinated compounds against various pathogens, illustrating the potential of halogenation in conferring antimicrobial activity. While not benzocyclobutene derivatives, this data serves as a reference for the type of comparative data sought in drug discovery.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Stenotrophomonas maltophilia (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Aeromonas salmonicida (MIC, µg/mL) | Reference |
| Ageloline B | >64 | >64 | >64 | >64 | [17] |
| Ageloline C | 6 | 32 | 64 | >64 | [17] |
| Ageloline D | >64 | 32 | >64 | >64 | [17] |
| Gausemycin A | >64 | >64 | >64 | 32 | [17] |
Proposed Biosynthetic Pathway of Bioactive Halogenated Metabolites
The biosynthesis of some halogenated natural products involves enzymatic halogenation of a precursor molecule. The following diagram illustrates a proposed biosynthetic pathway for agelolines, chlorinated natural products.[18]
Proposed biosynthetic pathway for ageloline natural products.
Conclusion
Halogenated benzocyclobutenes are a class of compounds with significant and diverse applications. In polymer science, their fluorinated derivatives are at the forefront of developing low-dielectric materials for advanced microelectronics. In organic synthesis, their unique reactivity makes them powerful building blocks for the construction of complex molecular frameworks. While their full potential in medicinal chemistry is still being explored, the established role of halogenation in drug design suggests that halogenated benzocyclobutene scaffolds hold promise for the development of novel therapeutics. The comparative data and experimental protocols provided in this guide aim to facilitate further research and innovation in these exciting areas.
References
- 1. researchgate.net [researchgate.net]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Low Dielectric Benzocyclobutene-type Polymers Based on Facile Synthesis of Linear Fluorinated Monomer [cjps.org]
- 4. Collection - Fluorinated Benzocyclobutene-Based Lowâk Polymer at High Frequency - ACS Applied Polymer Materials - Figshare [figshare.com]
- 5. A spiro-centered thermopolymerizable fluorinated macromonomer: synthesis and conversion to the high performance polymer - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01146F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Benzocyclobutene-Based Materials Allow for Low-Temperature Curing - ChemistryViews [chemistryviews.org]
- 8. nbinno.com [nbinno.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 13. Benzocyclobutene synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Integrated Omics-Based Discovery of Bioactive Halogenated Metabolites from the Deep-Sea Streptomyces sp. B188M101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Commercially Available 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of the purity of commercially available 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (also known as 4-bromobenzocyclobutene) from various suppliers. It includes detailed experimental protocols for common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to enable independent verification of product quality.
Comparison of Commercial Grades
The purity of this compound can vary between suppliers. The following table summarizes the stated purity levels from several commercial vendors. It is crucial to note that the analytical method used for purity determination can influence the reported value.
| Supplier | Stated Purity (%) | Analytical Method |
| Supplier A | >98.0 | GC |
| Supplier B | 97.92 | HPLC[1] |
| Supplier C | 97 | Not Specified |
| Supplier D | 96.0 | Not Specified[2] |
| Supplier E | 95 | Not Specified[3] |
Note: This data is based on publicly available information from supplier websites and certificates of analysis. Purity can vary between batches. Independent verification is highly recommended.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough assessment of purity. HPLC and GC-MS are excellent for identifying and quantifying impurities, while qNMR provides a highly accurate determination of the absolute purity of the main component.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a composition of 50% B, increasing to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting and identifying low-level impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample solution. Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the spectra of minor peaks can be used to identify impurities by comparison with spectral libraries.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a compound without the need for a reference standard of the same compound.[4] An internal standard of known purity is used for quantification.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: An ideal internal standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be soluble in the same deuterated solvent. For this compound, suitable internal standards include:
-
1,4-Dinitrobenzene
-
Dimethyl sulfone
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30-60 seconds is generally sufficient for accurate quantification).
-
Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Potential Impurities
The primary impurity to consider is the starting material, benzocyclobutene, resulting from an incomplete bromination reaction. Other potential impurities include isomers formed during the synthesis, such as 4-bromobenzocyclobutene, and residual solvents. These impurities can often be detected and identified using GC-MS.
Visualized Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for purity assessment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Bromide | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedures for the safe and compliant disposal of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No. 1073-39-8), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks associated with this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling.[1] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] All personnel handling this chemical must be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Identification and Classification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | H401 | Toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H411 | Toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed sequentially to ensure maximum safety and compliance.
Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[3] Do not use combustible materials like paper towels.
-
Absorb the Chemical: Carefully soak up the spilled chemical with the absorbent material.[1]
-
Collect the Waste: Place the contaminated absorbent material into a suitable, labeled, and closed container for hazardous waste.[1][3]
Waste Collection and Storage
Proper collection and storage of waste are critical to prevent accidental release and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including empty containers and contaminated materials.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the associated hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Final Disposal
Disposal of chemical waste must be handled by a licensed and approved waste disposal facility.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately and retained for your records.
-
Environmental Consideration: Discharge into the environment must be avoided.[1] Do not dispose of this chemical down the drain.[1]
Disposal Workflow
References
Personal protective equipment for handling 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
This guide provides immediate safety, handling, and disposal protocols for 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No. 1073-39-8), tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include acute oral toxicity, skin and eye irritation, and respiratory system irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2] The following table summarizes the required personal protective equipment (PPE).
| Protection Type | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Protective Gloves | Chemical-resistant, impervious gloves. Always inspect gloves prior to use and use proper removal techniques.[2][3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[3] An apron (e.g., P.V.C.) is also recommended.[4] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[2][3] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures for handling and disposal is mandatory to ensure user safety and environmental protection.
Experimental Workflow: Handling
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure emergency exits are accessible and an eyewash unit is readily available.[3][4]
-
Donning PPE : Before handling the chemical, put on all required PPE as detailed in the table above.
-
Handling the Chemical : Avoid all personal contact, including the inhalation of vapors or mists.[2][4] Do not eat, drink, or smoke when using this product.[2][4] Keep the container tightly closed when not in use.[3]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4] Launder contaminated clothing separately before reuse.[4]
Disposal Plan
-
Waste Collection : Collect waste material by soaking it up with an inert absorbent material (e.g., sand, earth, vermiculite).[2][4]
-
Waste Storage : Place the absorbed waste into a suitable, labeled, and closed container for disposal.[2][4]
-
Disposal : Dispose of the chemical and any contaminated materials as hazardous waste.[2] This must be done through a licensed professional waste disposal service and in accordance with all applicable local, state, and federal regulations.[5]
-
Environmental Precaution : Prevent the product from entering drains, as it is toxic to aquatic life.[2] Discharge into the environment must be avoided.[2]
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Emergency | First Aid / Spill Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation occurs.[2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Spill | Clean up spills immediately. Avoid breathing vapors and contact with skin and eyes. Use personal protective equipment. Contain and absorb the spill with inert material. Place in a suitable, closed container for disposal.[2][4] |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
